5-Methyl-1H-pyrrolo[2,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLVDPTWXJGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595848 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-52-9 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential therapeutic applications, particularly in the context of epigenetic regulation.
Core Compound Identification and Properties
This compound, also known as 5-methyl-6-azaindole, is a bicyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 5-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260381-52-9 | [1] |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Boiling Point | 288.7±20.0 °C (Predicted) | [4] |
| Storage | Sealed in dry, room temperature | [2] |
| SMILES Code | CC1=CC2=C(NC=C2)C=N1 | [2] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 6-Azaindoles:
This protocol is based on the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and can be adapted for the synthesis of other derivatives.
-
Starting Materials: A 3-amino-4-methylpyridine derivative.
-
Reagent: Trifluoroacetic anhydride (TFAA) or other suitable C1-bielectrophiles.
-
Procedure:
-
The 3-amino-4-methylpyridine is treated with trifluoroacetic anhydride.
-
The reaction proceeds as a one-pot, scalable, and metal-free synthesis.
-
The reaction is regioselective and does not require a catalyst.
-
A water workup leads to the hydrolysis of acylated fragments, yielding the final 6-azaindole product.[5]
-
Researchers can adapt this methodology by utilizing a 3-amino-4,5-dimethylpyridine precursor to introduce the desired methyl group at the 5-position of the resulting 1H-pyrrolo[2,3-c]pyridine core.
Biological Activity and Therapeutic Potential
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Of particular significance is the recent discovery of pyrrolo[2,3-c]pyridines as a novel class of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1).[6][7][8][9][10]
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated histone 3 lysine 4 (H3K4) and histone 3 lysine 9 (H3K9).[6] Dysregulation of LSD1 is implicated in the progression of various human cancers, making it a promising therapeutic target.[6][7]
While studies have not yet specifically reported on the 5-methyl derivative, the broader class of pyrrolo[2,3-c]pyridines has shown significant promise. For instance, a lead compound from this class, designated as 46 (LSD1-UM-109) , exhibited an IC₅₀ value of 3.1 nM in inhibiting LSD1 enzymatic activity and demonstrated potent inhibition of cell growth in acute leukemia and small-cell lung cancer cell lines.[6][9]
The exploration of this compound and its derivatives as LSD1 inhibitors could be a promising avenue for the development of novel cancer therapeutics.
Signaling Pathways and Experimental Workflows
The primary signaling pathway associated with the pyrrolo[2,3-c]pyridine scaffold, based on current research, is the inhibition of the epigenetic regulator LSD1. This inhibition has downstream effects on gene expression and can impact cancer cell proliferation and survival.
Below are diagrams illustrating the logical relationship of the pyrrolo[2,3-c]pyridine scaffold to LSD1 inhibition and a general experimental workflow for assessing the biological activity of these compounds.
Caption: LSD1 Inhibition by Pyrrolo[2,3-c]pyridines
Caption: Bioactivity Assessment Workflow
Spectroscopic Data
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¹H NMR: Expected signals would include aromatic protons from both the pyrrole and pyridine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR: Aromatic carbons and the methyl carbon would show characteristic shifts.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings would be observed.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 132.16, with a fragmentation pattern characteristic of the pyrrolopyridine core.
Researchers are encouraged to perform their own spectroscopic analysis for confirmation.
Conclusion
This compound is a compound with significant potential in drug discovery, particularly as a scaffold for the development of LSD1 inhibitors. While specific experimental data for this particular derivative is still emerging, the broader class of pyrrolo[2,3-c]pyridines has demonstrated compelling biological activity. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis and therapeutic applications of this promising heterocyclic compound. Further investigation into the specific properties and biological targets of this compound is warranted to fully elucidate its potential in drug development.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl- | 1260381-52-9 [chemicalbook.com]
- 2. 1260381-52-9|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. rsc.org [rsc.org]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theraindx.com [theraindx.com]
- 9. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine and its Precursors
Introduction: The 5-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-methyl-6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural framework is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide provides a detailed overview of a prominent synthetic route to this valuable compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.
Synthetic Strategy and Starting Materials
A robust and high-yielding approach to the synthesis of this compound involves a two-step process starting from commercially available 4-methyl-3-nitropyridine . This strategy, analogous to the Leimgruber-Batcho indole synthesis, first involves the formation of a reactive enamine intermediate, which then undergoes a reductive cyclization to construct the fused pyrrole ring. This method is advantageous due to the accessibility of the starting material and the generally high efficiency of the transformation steps.[1]
The overall synthetic pathway can be visualized as follows:
Caption: Two-step synthesis of this compound.
Data Summary of the Synthetic Route
The following table summarizes the key quantitative data for the recommended synthetic pathway. Yields for this type of reductive cyclization of enamines are reported to be very high, in some cases quantitative.[1]
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | 4-Methyl-3-nitropyridine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | DMF | Reflux (~110°C) | 3-4 h | (E)-N,N-dimethyl-2-(3-nitro-4-pyridinyl)ethenamine | ~95% |
| 2 | (E)-N,N-dimethyl-2-(3-nitro-4-pyridinyl)ethenamine | Raney Nickel, Hydrazine hydrate (85%) | Methanol / THF | 45-50°C | 3-4 h | This compound | High (>90%) |
Note: Yields are adapted from analogous procedures and may vary based on specific reaction conditions and scale.[2]
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of indoles and related heterocycles from nitro-aromatic precursors.[2][3]
Protocol 1: Synthesis of (E)-N,N-dimethyl-2-(3-nitro-4-pyridinyl)ethenamine (Enamine Intermediate)
This procedure outlines the condensation reaction to form the key enamine intermediate.
Caption: Workflow for the synthesis of the enamine intermediate.
Methodology:
-
To a solution of 4-methyl-3-nitropyridine (0.50 mol) in 300 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.60 mol) and pyrrolidine (0.60 mol).
-
Equip the reaction flask with a reflux condenser and a nitrogen inlet. Heat the solution at reflux (approximately 110°C) for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After allowing the mixture to cool to room temperature, remove the volatile components using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of methylene chloride (150 mL) and methanol (1.2 L).
-
Concentrate the solution on a steam bath to a volume of approximately 1 L and then cool to 5°C in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash the filter cake with cold methanol (150 mL), and dry under vacuum to yield the enamine intermediate as a solid.
Protocol 2: Synthesis of this compound
This protocol details the reductive cyclization of the enamine to form the final product.
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the enamine intermediate (0.40 mol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (1.6 L total).
-
Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (approximately 8-10 mL) to the stirred solution at 30°C.
-
Add 85% hydrazine hydrate (0.60 mol) dropwise via an addition funnel. An exothermic reaction with vigorous gas evolution will be observed. The reaction temperature should be maintained between 45-50°C using a water bath.
-
After the initial evolution of gas subsides (approximately 30 minutes), add a second portion of 85% hydrazine hydrate (0.60 mol). Continue to stir and maintain the temperature at 45-50°C for an additional 2 hours.
-
Once the reaction is complete (monitored by TLC), cool the mixture and carefully filter it through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure on a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
References
Spectroscopic and Biological Data for 5-Methyl-1H-pyrrolo[2,3-c]pyridine Currently Unavailable in Public Domain
A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols, and associated biological signaling pathways for the compound 5-Methyl-1H-pyrrolo[2,3-c]pyridine has yielded no specific results. Despite extensive queries, publicly available scientific literature and chemical databases do not appear to contain the requested experimental data for this particular heterocyclic compound.
While information is available for related isomers, such as 5-Methyl-1H-pyrrolo[2,3-b]pyridine, and for derivatives like this compound-2-carboxylic acid, the specific NMR spectra and characterization data for the parent compound, this compound, remain elusive. Commercial suppliers of this chemical, including Sigma-Aldrich, explicitly state that analytical data is not collected for this product[1].
Furthermore, searches for biological studies, including mechanism of action or involvement in specific signaling pathways, have not returned any information pertinent to this compound. The biological activities of the broader class of pyrrolopyridines are documented, with various derivatives being investigated as kinase inhibitors and for other therapeutic applications.[][3][4][5][6][7] However, this general information does not provide the specific signaling pathway details required for a targeted diagram as requested.
Without access to primary experimental data, the creation of a technical guide with quantitative NMR tables, specific experimental protocols, and a relevant signaling pathway diagram for this compound is not feasible at this time. Researchers and professionals interested in this compound are advised to consult specialized proprietary databases or consider performing the necessary experimental characterization to obtain the required spectroscopic and biological information.
To provide a foundational understanding of the core structure, a diagram of this compound with standardized atom numbering is presented below. This can serve as a reference for any future spectroscopic assignments.
References
- 1. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Methyl-1H-pyrrolo[2,3-c]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry.
Core Molecular Data
This compound, also known as 5-methyl-6-azaindole, is a structural isomer of methylated azaindoles. Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 1260381-52-9 |
Synthesis and Experimental Protocols
A potential synthetic workflow, based on established azaindole synthesis methodologies, is outlined below. This should be considered a conceptual pathway and would require optimization and experimental validation.
Caption: Conceptual workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Starting Material Selection: A suitably substituted pyridine, such as a 3-amino-4-methylpyridine derivative, could serve as a viable starting point.
-
Cyclization Strategy: Various methods for pyrrole ring formation can be explored, including the Fischer indole synthesis, Bartoli indole synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization. The choice of method will depend on the available starting materials and desired substitution patterns.
-
Purification: Purification of the final product would likely involve standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in publicly available research. However, the broader class of pyrrolopyridines has attracted significant attention in drug discovery due to their ability to act as bioisosteres of indoles and interact with a variety of biological targets.
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammation.[] These include:
-
Janus Kinases (JAKs): Inhibitors of JAK1 are being explored for the treatment of autoimmune diseases.
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Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers.[2]
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Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a class of anticancer agents.
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a target for neurodegenerative diseases like Alzheimer's.
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Phosphodiesterase 4B (PDE4B): PDE4B inhibitors have potential applications in treating inflammatory conditions.[3]
Given the structural similarity, it is plausible that this compound could also exhibit activity as a kinase inhibitor. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrrolopyridine derivatives.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Further research, including enzymatic assays and cell-based screening, is necessary to elucidate the specific biological targets and mechanism of action of this compound. Its structural features suggest it is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.
References
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Reactivity of the 5-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine bases and indole has made it a valuable building block in the design of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the chemical reactivity of this scaffold, focusing on key transformations relevant to drug discovery and development.
Electrophilic Aromatic Substitution
The pyrrole ring of the this compound scaffold is electron-rich and thus susceptible to electrophilic aromatic substitution. The directing effect of the annulated pyridine ring and the methyl group at the 5-position influences the regioselectivity of these reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles. For the 7-azaindole scaffold, this reaction typically occurs at the C3 position of the pyrrole ring. The presence of the methyl group at C5 in this compound does not alter this regioselectivity, leading to the formation of 3-formyl derivatives, which are versatile intermediates for further functionalization.[1][2][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound (General Procedure)
A solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C under an inert atmosphere. Phosphorus oxychloride (POCl₃, 1.5-3.0 eq.) is added dropwise, and the reaction mixture is stirred at room temperature or gently heated (e.g., to 80-100 °C) for several hours until completion, as monitored by TLC.[1][2] The reaction is then quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 3-formyl-5-methyl-1H-pyrrolo[2,3-c]pyridine. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Vilsmeier-Haack Formylation of Indoles and Pyrroles (for comparison)
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methyl), 22.5 (2-formyl-3-methyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 |
Data adapted from a general study on indole formylation for comparative purposes.[1]
Halogenation
Halogenation of the this compound scaffold provides key intermediates for cross-coupling reactions. Bromination is commonly achieved using N-bromosuccinimide (NBS). The reaction typically occurs at the C3 position, the most electron-rich site of the pyrrole ring.[5]
Experimental Protocol: Bromination of this compound with NBS
To a solution of this compound (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile, N-bromosuccinimide (1.0-1.2 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of this compound are versatile precursors for the introduction of various substituents through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Bromo-derivatives of the scaffold can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base.[6][7][8][9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Illustrative)
A mixture of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq.) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1) is heated at 85-95 °C under an inert atmosphere for several hours.[6] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 75 |
| 4-Methylphenylboronic acid | 80 |
| 4-Methoxyphenylboronic acid | 82 |
| 4-Chlorophenylboronic acid | 78 |
| 3-Nitrophenylboronic acid | 65 |
Data adapted from a study on a related pyridine scaffold to illustrate typical yields.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations.[5][11][12][13][14]
Experimental Protocol: Sonogashira Coupling of 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (General Procedure)
To a solution of 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature or heated until the reaction is complete. The solvent is then removed, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[4][7][15][16][17][18][19][20][21]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole (General Protocol)
To a reaction vessel are added 5-bromoindole (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.). Anhydrous toluene or dioxane is added, and the mixture is heated under an inert atmosphere until the starting material is consumed.[15][16] After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Table 3: Buchwald-Hartwig Amination of 5-Bromoindole with Various Amines
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 85 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 92 |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 78 |
Data adapted from a general study on 5-bromoindole to illustrate typical conditions and yields.[15][16]
Nucleophilic Aromatic Substitution
The pyridine ring of the this compound scaffold is electron-deficient and can undergo nucleophilic aromatic substitution, particularly under forcing conditions.
Chichibabin Reaction
The Chichibabin reaction involves the amination of nitrogen-containing heterocycles, typically at the position alpha to the nitrogen atom, using sodium amide (NaNH₂). For the 6-azaindole scaffold, this reaction would be expected to occur at the C7 position. The presence of the methyl group at C5 is unlikely to significantly alter this regioselectivity.
Biological Activity and Signaling Pathways
Derivatives of the this compound and related azaindole scaffolds are prominent as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide array of cytokines and growth factors.[22][23][24][25][26] Dysregulation of this pathway is linked to autoimmune diseases and cancers. Derivatives of the this compound scaffold have been developed as potent JAK inhibitors.[22][24][25][27] These inhibitors typically act as ATP-competitive binders in the kinase domain of JAKs, preventing the phosphorylation and activation of STAT proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. 2243222-49-1|6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 15. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase [pubmed.ncbi.nlm.nih.gov]
- 18. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 5-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold, a member of the azaindole family, represents a core structure of significant interest in medicinal chemistry. Its derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents. Understanding the physical properties of these compounds is paramount for their successful development, influencing everything from synthetic feasibility and formulation to pharmacokinetic profiles. This technical guide provides a consolidated overview of the available physicochemical data for this compound derivatives, outlines relevant experimental methodologies, and presents logical workflows for their synthesis and characterization.
Core Physical and Chemical Properties
The introduction of a methyl group at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core influences its electronic and steric properties. The pyrrole moiety imparts a degree of electron richness, making the ring system susceptible to electrophilic substitution, while the pyridine nitrogen introduces a basic character.
Quantitative physical property data for derivatives of this specific scaffold is not extensively documented in publicly available literature. However, data for the parent compound and a key carboxylic acid derivative provide foundational benchmarks.
Table 1: Physical Properties of Key this compound Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |
| This compound | 1260381-52-9 | C₈H₈N₂ | 132.16 | Not specified | Not specified |
| This compound-2-carboxylic acid | 800401-91-6 | C₉H₈N₂O₂ | 176.175 | Liquid | 95 |
Data sourced from supplier information.[1][2]
Experimental Protocols: Synthesis and Characterization
While specific, detailed protocols for a wide range of this compound derivatives are scarce, established synthetic routes for the broader pyrrolopyridine class can be adapted. A general and logical approach to the synthesis and characterization of novel derivatives is outlined below.
General Synthetic Workflow
The synthesis of functionalized this compound derivatives often begins with the construction of the core bicyclic system, followed by functionalization through various organic reactions.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Method 1: Synthesis of the Pyrrolo[2,3-c]pyridine Core
A plausible synthetic route to the 6-azaindole (pyrrolo[2,3-c]pyridine) core involves the condensation of a functionalized pyrrole with an appropriate reagent to form the fused pyridine ring.[1]
Protocol:
-
Vilsmeier-Haack Reaction: A 4-aroyl-substituted pyrrole is subjected to a Vilsmeier-Haack reaction using a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce carbonyl functionalities at the 2 and 3 positions of the pyrrole ring.
-
Condensation: The resulting pyrrolo-2,3-dicarbonyl compound is then condensed with an amine-containing reagent, such as glycine methyl ester, in the presence of a suitable solvent and catalyst.
-
Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization followed by aromatization to yield the 1H-pyrrolo[2,3-c]pyridine core.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization.
Method 2: Functionalization via Cross-Coupling
For the introduction of aryl or other substituents, a common strategy for related azaindoles involves an initial halogenation followed by a palladium-catalyzed cross-coupling reaction.
Protocol:
-
Halogenation: The this compound core is treated with a halogenating agent, such as N-bromosuccinimide (NBS) or bromine, in an inert solvent (e.g., chloroform) to introduce a halogen atom at a reactive position on the ring.
-
Suzuki Cross-Coupling: The halogenated intermediate is then reacted with a suitable boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water). The reaction mixture is typically heated to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography.
Characterization and Data Interpretation
The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Characterization
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | Determines the number, connectivity, and chemical environment of protons. | Aromatic protons on both the pyrrole and pyridine rings, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the C5-methyl group. Chemical shifts will vary with substitution. |
| ¹³C NMR | Identifies the number of unique carbon atoms and their hybridization state. | Signals corresponding to the aromatic carbons of the bicyclic system and the methyl carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure. | A molecular ion peak (M+) corresponding to the calculated molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C=C/C=N bonds in the aromatic region. |
A logical workflow for the analysis of a newly synthesized compound is depicted below.
References
5-Methyl-1H-pyrrolo[2,3-c]pyridine IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active azaindoles, this molecule represents a scaffold with potential for further investigation.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also recognized by its Chemical Abstracts Service (CAS) Registry Number: 1260381-52-9 [1].
The structure consists of a pyrrole ring fused to a pyridine ring at the 3 and 4 positions of the pyridine ring, with a methyl group substituted at the 5-position of the bicyclic system.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Data
Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental calculated properties. Researchers are advised to perform their own characterization to determine experimental values.
| Property | Value | Source |
| CAS Number | 1260381-52-9 | ChemicalBook[1] |
| Molecular Formula | C₈H₈N₂ | (Calculated) |
| Molecular Weight | 132.16 g/mol | (Calculated) |
| Canonical SMILES | CC1=CN=C2C=C(N)C=C12 | (Predicted) |
| InChI Key | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Note: Spectral data including 1H NMR, 13C NMR, and Mass Spectrometry for this compound may be available through specialized chemical data providers.[2]
Isomeric Context
The pyrrolopyridine scaffold can exist in six different isomeric forms, depending on the fusion of the pyrrole and pyridine rings[3]. The biological activity of derivatives can vary significantly between isomers. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are widely investigated as inhibitors of Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR)[4][5]. This highlights the importance of precise isomeric identification in structure-activity relationship (SAR) studies.
Figure 2: Isomeric Relationship of PyrrolopyridinesExperimental Protocols: Synthesis
Proposed Synthetic Workflow: Modified Fischer Indole Synthesis
This protocol is a generalized procedure adapted from methods used for analogous azaindoles.
Objective: To synthesize this compound from 4-hydrazinyl-3-methylpyridine.
Materials:
-
4-Hydrazinyl-3-methylpyridine hydrochloride
-
Pyruvic acid or an ethyl pyruvate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-hydrazinyl-3-methylpyridine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure to yield the crude hydrazone intermediate.
-
-
Cyclization (Fischer Indole Synthesis):
-
Add the crude hydrazone to polyphosphoric acid (PPA) at a concentration of approximately 10% (w/w).
-
Heat the mixture to 120-150 °C with vigorous stirring for 1-3 hours. The reaction should be monitored by TLC or LC-MS for the appearance of the product.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl- | 1260381-52-9 [chemicalbook.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl-(1260381-52-9) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 5-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic motif, is gaining significant attention in medicinal chemistry. As a structural isomer of the well-explored 7-azaindole, this core offers a unique electronic and steric profile, making it a compelling starting point for the design of novel therapeutics. This technical guide focuses on the basic characterization of novel analogs of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a specific embodiment of this promising scaffold. While this particular core represents a frontier in drug discovery with limited publicly available data, this document will draw upon the extensive research on related pyrrolopyridine isomers to provide a comprehensive framework for its synthesis, characterization, and biological evaluation.
Introduction to Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases.[1][2] The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, a fundamental component of ATP, has led to the successful development of numerous ATP-competitive kinase inhibitors.[1] This proven track record suggests that the this compound core holds similar potential for yielding potent and selective modulators of key cellular signaling pathways. Analogs of the isomeric 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Phosphodiesterase 4B (PDE4B), implicating their utility in oncology, inflammation, and autoimmune disorders.[1][3]
Synthetic Strategies and Characterization
The synthesis of the 1H-pyrrolo[2,3-c]pyridine core can be approached through several established routes, generally involving the construction of the pyrrole ring onto a pre-existing pyridine or vice versa.[4] A common strategy involves the condensation of substituted pyridines with reagents that enable the formation of the fused five-membered ring.[4]
General Synthetic Workflow
The synthesis of novel this compound analogs would typically commence with a suitably substituted pyridine precursor, followed by a series of reactions to construct the pyrrole ring and introduce further diversity.
Biological Activity and Potential Signaling Pathways
Given the established activity of related pyrrolopyridine isomers, it is highly probable that novel this compound analogs will exhibit inhibitory activity against various protein kinases. These kinases are often critical nodes in signaling pathways that are dysregulated in diseases such as cancer and autoimmune disorders.
One such pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
Quantitative Data Presentation
For a systematic evaluation of novel analogs, quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the in vitro activity of a hypothetical series of this compound analogs against a panel of kinases, with data modeled from a related series of pyrrolopyridine kinase inhibitors.
| Compound ID | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Lead-1 | H | H | 550 | 780 | 620 | 810 |
| Analog-1a | Cl | H | 25 | 150 | 120 | 300 |
| Analog-1b | F | H | 30 | 180 | 145 | 350 |
| Analog-1c | CH3 | H | 45 | 210 | 190 | 410 |
| Analog-2a | Cl | CH3 | 5 | 50 | 45 | 150 |
| Analog-2b | Cl | Cyclopropyl | 8 | 65 | 55 | 180 |
IC50 values are indicative and based on data from related pyrrolopyridine series for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of findings. Below are representative protocols for the synthesis and biological evaluation of novel this compound analogs, adapted from methodologies reported for structurally related compounds.
General Procedure for the Synthesis of this compound Analogs
A potential synthetic route, adapted from literature on related scaffolds, could involve the following steps:
-
Starting Material: A solution of a suitably substituted 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF.
-
Nucleophilic Substitution: Addition of a desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). The reaction mixture is heated to 80-100 °C for 2-4 hours and monitored by TLC.
-
Reductive Cyclization: Following the displacement of the chloride, a reducing agent such as iron powder in acetic acid or catalytic hydrogenation is used to reduce the nitro group and facilitate the cyclization to form the pyrrole ring.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound core.
-
Derivatization: Further functionalization can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or amide bond formation at various positions on the pyrrolopyridine ring.
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of the synthesized compounds against a panel of kinases (e.g., JAK family kinases) would be determined using a luminescence-based assay.
-
Reagents: Kinase, substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Compounds are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Characterization Data
All novel compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.
-
Purity Analysis: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC).
Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the extensive research on isomeric pyrrolopyridines, it is anticipated that novel analogs of this core will exhibit potent biological activities, particularly as kinase inhibitors. This guide provides a foundational framework for researchers to embark on the design, synthesis, and characterization of this novel class of compounds, with the potential to yield next-generation therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,3-D]pyrimidine compounds - Patent US-RE41783-E - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
A Theoretical and Computational Guide to 5-Methyl-1H-pyrrolo[2,3-c]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-pyrrolo[2,3-c]pyridine, a methylated derivative of the 6-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As an isomer of the more extensively studied 7-azaindole, its unique electronic and structural properties warrant detailed investigation. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. It outlines standard computational methodologies for predicting its molecular geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and electronic properties. Furthermore, this document presents detailed, prototypical experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers initiating studies on this specific molecule and its derivatives. While specific experimental data for this compound is limited in public literature, the methodologies and expected data ranges provided herein are based on extensive studies of analogous pyrrolopyridine structures.
Introduction
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles containing a pyridine ring fused to a pyrrole ring. They are considered bioisosteres of indole and have garnered substantial attention in drug discovery due to their versatile biological activities. Derivatives of the pyrrolopyridine scaffold have been investigated as inhibitors for a range of biological targets, including various kinases and enzymes like Lysine-specific demethylase 1 (LSD1). The specific isomer, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and its derivatives are emerging as a promising subclass.
The addition of a methyl group at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core can significantly influence the molecule's steric and electronic properties, thereby altering its chemical reactivity, solubility, and biological target interactions. Understanding these properties is crucial for rational drug design and the development of novel functional materials.
This guide focuses on the application of theoretical and computational chemistry, alongside standard experimental techniques, to elucidate the fundamental characteristics of this compound.
Molecular Structure and Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and electronic properties of molecules. These theoretical predictions provide a valuable framework for interpreting experimental data.
Computational Methodology
A standard and effective computational protocol for analyzing this compound involves the following steps:
-
Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (FT-IR and Raman).
-
Spectroscopic Prediction:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).
-
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Caption: Computational chemistry workflow for property prediction.
Predicted Molecular Geometry
The optimized geometry of this compound would reveal key bond lengths and angles. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a unique electronic distribution across the bicyclic system. The table below presents exemplary predicted bond lengths and angles based on DFT calculations for similar azaindole structures.
Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C2-C3 | ~1.39 Å | |
| N1-C2 | ~1.38 Å | |
| C4-C5 | ~1.41 Å | |
| C5-C6 | ~1.38 Å | |
| C5-C(Methyl) | ~1.51 Å | |
| C7-N6 | ~1.33 Å | |
| Bond Angles (°) | ||
| C2-N1-C7a | ~108.5° | |
| N1-C2-C3 | ~110.0° | |
| C4-C5-C6 | ~118.0° | |
| C4-C5-C(Methyl) | ~121.0° |
Note: These are representative values. Actual calculated values may vary.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound.
Vibrational Spectroscopy (FT-IR)
The theoretical vibrational spectrum provides assignments for the experimental FT-IR data. Key vibrational modes are expected in the following regions:
Table 2: Predicted Principal Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching (pyrrole) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Methyl C-H stretching |
| ~1620-1550 | C=C and C=N ring stretching |
| ~1470-1430 | Methyl C-H bending |
| ~850-750 | C-H out-of-plane bending |
Note: Experimental values are typically lower than unscaled theoretical values due to anharmonicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for confirming the molecular structure. The predicted chemical shifts (δ) relative to a standard (e.g., TMS) are invaluable for assigning experimental peaks.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | Predicted ¹H Shift | Predicted ¹³C Shift |
| N1-H | ~11.5 - 12.5 | - |
| C2-H | ~7.4 - 7.6 | ~125 - 128 |
| C3-H | ~6.4 - 6.6 | ~100 - 103 |
| C4-H | ~7.9 - 8.1 | ~128 - 131 |
| C6-H | ~8.2 - 8.4 | ~145 - 148 |
| C7-H | ~7.0 - 7.2 | ~115 - 118 |
| C5-CH₃ | ~2.4 - 2.6 | ~18 - 21 |
Note: These are estimated ranges. Actual shifts are solvent-dependent.
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum is characterized by electronic transitions between molecular orbitals. TD-DFT calculations can predict the λmax values corresponding to π→π* and n→π* transitions. For pyrrolopyridine systems, strong absorptions are typically observed in the 250-350 nm range.
Table 4: Predicted Electronic Transitions (TD-DFT)
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~310 - 330 | > 0.1 | HOMO → LUMO |
| ~260 - 280 | > 0.2 | HOMO-1 → LUMO |
Note: Values are solvent-dependent and represent the most significant transitions.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability.[1] A smaller gap suggests higher reactivity.
Caption: Relationship between HOMO-LUMO gap and molecular properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO will have significant contributions from the electron-deficient pyridine ring. The HOMO-LUMO gap is predicted to be in the range of 4-5 eV, indicating a relatively stable molecule.
Table 5: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
Prototypical Experimental Protocols
Synthesis Protocol
A plausible synthesis route for this compound could involve a multi-step process starting from a substituted pyridine derivative. A general, exemplary protocol is outlined below.
Reaction: Cyclization of a suitable precursor, such as a substituted 2-amino-3-ethynylpyridine.
Materials:
-
3-Ethynyl-5-methylpyridin-2-amine (1 equivalent)
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Cyanoborohydride (1.1 equivalents)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-ethynyl-5-methylpyridin-2-amine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add sodium cyanoborohydride to the stirred mixture.
-
Heat the reaction mixture to 60°C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2x).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product using silica gel column chromatography to yield the final product.
Characterization Protocols
-
FT-IR Spectroscopy:
-
Record the spectrum of a KBr pellet of the solid sample or a thin film on a salt plate.
-
Use a standard FT-IR spectrometer, scanning from 4000 to 400 cm⁻¹.
-
Compare the experimental peaks with the computationally predicted vibrational frequencies.
-
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard.
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Assign peaks based on chemical shifts, multiplicities, and integration, aided by 2D NMR techniques (COSY, HSQC) and theoretical predictions.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 600 nm.
-
Identify the λmax values and compare them with TD-DFT predictions.
-
Conclusion
This compound is a molecule with significant potential in medicinal chemistry. While specific experimental data on this compound remains sparse, this guide establishes a robust framework for its investigation. The combination of DFT calculations for predicting molecular structure, spectroscopic properties, and reactivity, along with well-established protocols for synthesis and characterization, provides a clear path forward for researchers. The theoretical data presented, based on analogous systems, offers valuable benchmarks for future experimental work, facilitating the exploration of this promising scaffold in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-c]pyridine as a Kinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives as potent kinase inhibitors for cancer research and therapeutic development. This document details the inhibitory activities against various oncogenic kinases, outlines protocols for key experimental evaluations, and provides visual workflows and pathway diagrams to guide researchers in their studies.
Introduction
The this compound scaffold represents a promising heterocyclic structure in the design of novel kinase inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of kinases that are frequently dysregulated in cancer, highlighting its potential as a core moiety for the development of targeted cancer therapies. This document serves as a practical guide for researchers investigating the therapeutic potential of this class of compounds.
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of various pyrrolo[2,3-c]pyridine derivatives and related isomers against key oncogenic kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives and Related Isomers
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 4h | FGFR1 | 7 | Not Specified | [1] |
| FGFR2 | 9 | Not Specified | [1] | |
| FGFR3 | 25 | Not Specified | [1] | |
| FGFR4 | 712 | Not Specified | [1] | |
| Compound 22 | CDK8 | 48.6 | Not Specified | |
| Compound 46 | LSD1 | 3.1 | AlphaLISA | |
| SP-2577 (7) | LSD1 | 26.2 | AlphaLISA | |
| Compound 10 | LSD1 | 34.5 | AlphaLISA | |
| Compound 15 | LSD1 | 9.4 | AlphaLISA | |
| Compound 2 | Met | 1.8 | Not Specified | |
| Flt-3 | 4 | Not Specified | ||
| VEGFR-2 | 27 | Not Specified |
Table 2: Anti-proliferative Activity of Pyrrolo[2,3-c]pyridine Derivatives and Related Isomers in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Compound 46 | MV4;11 | Acute Myeloid Leukemia | 0.6 | Not Specified | |
| MOLM-13 | Acute Myeloid Leukemia | 31 | Not Specified | ||
| H1417 | Small-Cell Lung Cancer | 1.1 | Not Specified | ||
| Compound 10t | HeLa | Cervical Cancer | 120 | Not Specified | [2] |
| SGC-7901 | Gastric Cancer | 150 | Not Specified | [2] | |
| MCF-7 | Breast Cancer | 210 | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrrolo[2,3-c]pyridine derivatives and the general workflows for their experimental evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant Kinase (e.g., MET, CDK8, JAK1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Test Compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a mixture containing the kinase and its substrate in Kinase Assay Buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the background luminescence (wells without kinase).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Test Compound dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation:
-
Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate four to five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Western Blot Analysis for Phosphorylated Kinase Targets
This protocol describes the detection of the phosphorylation status of a target kinase (e.g., ERK, a downstream target of FGFR and MET) in cancer cells treated with a pyrrolo[2,3-c]pyridine derivative.
Materials:
-
Cancer cell line of interest
-
Test Compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with an antibody against the total protein (e.g., total ERK) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-1H-pyrrolo[2,3-c]pyridine in FGFR Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers, including breast, lung, bladder, and gastric cancers.[1][2][4] This makes FGFRs attractive therapeutic targets for the development of novel anticancer agents.[1][5] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have emerged as a promising strategy to block aberrant signaling.[6][7][8]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors.[1][5] This document provides detailed application notes and protocols for the use of a representative compound, 5-Methyl-1H-pyrrolo[2,3-c]pyridine, in various FGFR inhibition assays. While specific experimental data for this compound is not extensively available in public literature, the methodologies and expected outcomes are based on studies of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives that have shown significant FGFR inhibitory activity.[1][5]
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[1][3] This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and drive cellular responses such as proliferation and survival.[1][2][7][8]
Caption: Overview of the FGFR signaling cascade.
Data Presentation
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative data for 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms and cancer cell lines, providing an expected performance benchmark for this compound.
Table 1: Biochemical Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound Reference | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h[5] | 7 | 9 | 25 | 712 |
| Compound 1[1] | 1900 | N/A | N/A | N/A |
N/A: Data not available
Table 2: Anti-proliferative Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4h[5] | 4T1 | Mouse Breast Cancer | N/A (data qualitative) |
| Compound 4h[5] | MDA-MB-231 | Human Breast Cancer | N/A (data qualitative) |
| Compound 4h[5] | MCF-7 | Human Breast Cancer | N/A (data qualitative) |
Note: The tables present data for structurally related compounds to provide a reference for the potential activity of this compound.
Experimental Protocols
Biochemical FGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified FGFR kinases.
Caption: Workflow for a biochemical FGFR kinase inhibition assay.
Materials:
-
Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the purified FGFR kinase and substrate to each well.
-
Incubate at room temperature for a specified period (e.g., 10-20 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of the compound to inhibit FGFR autophosphorylation in a cellular context.
Caption: Workflow for a Western blot-based FGFR phosphorylation assay.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)[2]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-GAPDH (loading control)[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-FGFR overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control to normalize the data.[9]
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[10]
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Seed cells at a specific density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-96 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the potential of this compound as an FGFR inhibitor. By employing these standardized assays, researchers can effectively characterize the biochemical potency, cellular activity, and anti-proliferative effects of this and other novel small molecule inhibitors targeting the FGFR signaling pathway. These studies are crucial for the preclinical assessment and further development of targeted cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-c]pyridine scaffold is a core structure in many biologically active compounds. Derivatives of this and related pyrrolopyridines have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2][3][4][5] This document provides a comprehensive set of protocols to evaluate the in vitro anti-cancer effects of novel 5-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives.
The following protocols detail methods to assess the impact of these compounds on cancer cell viability, induction of apoptosis, cell cycle progression, and their effect on a representative kinase signaling pathway.
Experimental Workflow Overview
The overall workflow for testing the this compound derivatives is depicted below. This process begins with a broad screening for cytotoxic effects and progressively narrows down to more specific mechanistic studies.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-methyl-6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. As a derivative of the broader pyrrolopyridine class, it serves as a crucial building block in the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly kinases and epigenetic enzymes. This document provides an overview of its application, focusing on its role as a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors, and includes relevant experimental protocols and pathway diagrams.
Application Notes: Targeting Epigenetic Regulation in Oncology
The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a promising framework for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 is implicated in the progression of various cancers, making it an attractive therapeutic target.
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated high-potency inhibition of LSD1. The core structure serves as a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. While specific data for the 5-methyl derivative is not extensively published, structure-activity relationship (SAR) studies on analogous compounds highlight the potential for substitution at this position to influence inhibitor activity.
Key Therapeutic Areas:
-
Oncology: Particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where LSD1 is a validated therapeutic target.
-
Neurodegenerative Disorders: The role of LSD1 in neurodevelopment and disease suggests potential applications in conditions like Alzheimer's and Parkinson's disease.
-
Viral Infections: LSD1 has been implicated in the replication of certain viruses, opening avenues for antiviral drug development.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-c]pyridine derivatives against LSD1 and their anti-proliferative effects on cancer cell lines. This data, while not specific to the 5-methyl analog, illustrates the potential of this scaffold.
| Compound ID | Modification on Pyrrolo[2,3-c]pyridine Scaffold | LSD1 IC50 (nM) | MV4;11 Cell Growth IC50 (nM) | H1417 Cell Growth IC50 (nM) |
| 9 | Unsubstituted | >1000 | - | - |
| 15 | Phenyl group at N-1 | 9.2 | - | - |
| 23 | Fused 6-membered ring at N-1 and adjacent phenyl position | 4.6 | - | - |
| 27 | 1-methyl-1H-indole at N-1 | 6.5 | - | - |
| 29 | 1-methyl-1H-pyrrolo[2,3-b]pyridine at N-1 | 5.1 | - | - |
| 46 | Optimized bicyclic system at N-1 | 3.1 | 0.6 | 1.1 |
Data is illustrative of the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold based on published research on its derivatives.
Experimental Protocols
1. General Synthesis of the 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Scaffold via the Bartoli Reaction
This protocol describes a general method for the synthesis of the 6-azaindole core, which can be adapted for the synthesis of this compound starting from the appropriately substituted nitropyridine.
Materials:
-
Substituted 3-nitropyridine (e.g., 4-methyl-3-nitropyridine for the target scaffold)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting 3-nitropyridine derivative (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an excess of vinylmagnesium bromide (approximately 3 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1H-pyrrolo[2,3-c]pyridine derivative.
2. In Vitro LSD1 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-biotinylated peptide substrate
-
Horseradish peroxidase (HRP)-linked antibody specific for demethylated product
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Add the LSD1 enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the demethylation reaction by adding the H3K4me2-biotinylated peptide substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HRP-linked antibody.
-
Incubate to allow for antibody binding to the demethylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: LSD1-mediated gene regulation and its inhibition.
Caption: Drug discovery workflow for novel inhibitors.
Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives in Inflammatory Disease Research
Audience: Researchers, scientists, and drug development professionals.
Note: While the primary topic of interest is 5-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives, the available scientific literature on this specific scaffold for inflammatory diseases is limited. Therefore, these application notes and protocols are based on closely related and well-researched isomers, primarily 1H-pyrrolo[2,3-b]pyridine derivatives , which serve as a representative model for targeting inflammatory pathways with this class of compounds. The principles and experimental methodologies described herein are broadly applicable for the evaluation of novel pyrrolopyridine-based anti-inflammatory agents.
Introduction
Inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, are characterized by the dysregulation of signaling pathways that control immune responses. A key family of enzymes implicated in these processes is the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. These kinases are crucial for cytokine signaling, operating through the JAK/STAT (Signal Transducer and Activator of Transcription) pathway. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant therapeutic strategy. Pyrrolopyridine scaffolds, including the 1H-pyrrolo[2,3-c]pyridine core, have emerged as privileged structures in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP in the kinase domain.
This document provides a summary of the reported biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives as potent JAK inhibitors, along with detailed protocols for key in vitro and cell-based assays to assess their efficacy. These methodologies can be adapted for the screening and characterization of novel this compound derivatives.
Data Presentation: In Vitro Inhibitory Activity of Pyrrolopyridine Derivatives
The following tables summarize the reported in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases and in cellular assays. This data is essential for understanding the potency and selectivity of this class of compounds.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| 31g | JAK1 | - | Tofacitinib |
| JAK2 | - | Tofacitinib | |
| JAK3 | - | Tofacitinib | |
| TYK2 | - | Tofacitinib | |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Potent | Tofacitinib |
| JAK2 | Selective over JAK2 | Tofacitinib | |
| JAK3 | Selective over JAK3 | Tofacitinib | |
| TYK2 | Selective over TYK2 | Tofacitinib | |
| Compound 14c | JAK1 | - | - |
| JAK2 | - | - | |
| JAK3 | Potent, moderately selective | - |
Note: Specific IC50 values for compounds 31g and 38a were not publicly available in the referenced materials, but their potency and selectivity were highlighted.
Table 2: Cellular Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Assay | Cell Line | Activity |
| 31g | TGF-β-induced migration of Hepatic Stellate Cells (HSCs) | HSCs | Significant inhibition at 0.25 µM[1][2] |
| Compound 14c | IL-2-stimulated T cell proliferation | Rat spleen cells | Immunomodulating effect |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of test compounds.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory properties of this compound derivatives.
In Vitro JAK Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound and reference inhibitor (e.g., Tofacitinib)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the bottom of the 384-well plate in duplicate.
-
For the 0% inhibition control (high signal), add 50 nL of DMSO.
-
For the 100% inhibition control (low signal), add 50 nL of a potent broad-spectrum kinase inhibitor (e.g., staurosporine at 10 µM).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in kinase assay buffer at a concentration that yields a linear reaction rate.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular STAT5 Phosphorylation Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., CTLL-2).
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
Cytokine for stimulation (e.g., IL-2, IL-7, or IL-15).
-
Test compound and reference inhibitor.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., ice-cold 90% methanol).
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody.
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4) for PBMC analysis.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
If using a T-cell line, starve the cells of cytokines for 2-4 hours prior to the assay.
-
If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding a pre-determined optimal concentration of the cytokine (e.g., IL-2 at 10 ng/mL) for 15 minutes at 37°C.
-
Include an unstimulated control (no cytokine) and a stimulated control (cytokine, no compound).
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding 1 mL of cold PBS and pellet the cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 10 minutes at room temperature.
-
Wash the cells with PBS and then resuspend in 500 µL of ice-cold 90% methanol. Incubate on ice for 30 minutes for permeabilization.
-
-
Staining:
-
Wash the cells twice with PBS containing 1% BSA (staining buffer).
-
Resuspend the cells in 100 µL of staining buffer containing the anti-phospho-STAT5 antibody (and surface marker antibodies if using PBMCs).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200 µL of staining buffer for analysis on a flow cytometer.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
LPS-Induced Cytokine Release Assay in Human PBMCs
Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated PBMCs.
Materials:
-
Human PBMCs.
-
Culture medium (RPMI 1640 with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound and reference inhibitor (e.g., Dexamethasone).
-
96-well flat-bottom cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Plating:
-
Isolate PBMCs and resuspend in culture medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the wells and pre-incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Include an unstimulated control (no LPS) and a stimulated control (LPS, no compound).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Measurement:
-
Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
References
Application Notes and Protocols for High-Throughput Screening of 5-Methyl-1H-pyrrolo[2,3-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural similarity to purine bases makes it a promising framework for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. High-throughput screening (HTS) of chemical libraries based on this scaffold is a crucial step in identifying novel and potent kinase inhibitors.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns with this compound libraries. While specific data for the this compound scaffold is limited in publicly available literature, the protocols and strategies outlined herein are based on established practices for screening analogous pyrrolopyridine and pyrrolopyrimidine derivatives that have demonstrated significant activity as kinase inhibitors.[1][2][3]
Data Presentation: Representative Inhibitory Activities of Related Pyrrolopyridine Scaffolds
The following tables summarize the in vitro kinase inhibitory activities of various pyrrolopyridine derivatives from public research, demonstrating the potential of this class of compounds. This data can serve as a benchmark for interpreting results from a screen of a this compound library.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs) [4]
| Compound ID | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
| 4h | FGFR4 | 712 |
| 1 | FGFR1 | 1900 |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase [5][6]
| Compound ID | Target Kinase | IC50 (nM) |
| 34 | c-Met | 1.68 |
| 7c | c-Met | Potent (Specific value not provided but selective) |
| 17e | c-Met | Potent (Specific value not provided but selective) |
Table 3: Inhibitory Activity of a Pyrrolopyridine-pyridone Derivative [7]
| Compound ID | Target Kinase | IC50 (nM) |
| 2 | Met | 1.8 |
| 2 | Flt-3 | 4 |
| 2 | VEGFR-2 | 27 |
Experimental Protocols
Protocol 1: Synthesis of a Combinatorial this compound Library
This protocol describes a general method for the synthesis of a library of this compound derivatives suitable for HTS. The synthesis involves a multi-step process that can be adapted for parallel synthesis to generate a diverse range of compounds.[8][9]
Materials:
-
Starting material: Appropriate substituted 1H-pyrrolo[2,3-c]pyridine core
-
Various aldehydes or ketones
-
Boronic acids
-
Amines
-
Palladium catalysts (e.g., Pd(dppf)Cl2, Pd(OAc)2)
-
Bases (e.g., K2CO3, DIPEA)
-
Solvents (e.g., n-BuOH, EtOH/H2O, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Functionalization of the Pyrrolopyridine Core: Begin with a protected this compound core, for instance, with a halogen substituent (e.g., Iodine or Chlorine) at a position amenable to cross-coupling reactions.
-
Suzuki Coupling: To a solution of the halogenated pyrrolopyridine (1 equivalent) in a suitable solvent system like EtOH/H2O, add a boronic acid (1.2 equivalents) and a base such as K2CO3 (3 equivalents).[9] Degas the mixture before adding a palladium catalyst like Pd(dppf)Cl2 (0.1 equivalents).[9] Heat the reaction mixture at 90°C for 10-60 minutes.[9]
-
Buchwald-Hartwig Amination: In a separate reaction vessel, combine the functionalized pyrrolopyridine (1 equivalent), an amine (1.5 equivalents), and a base like cesium carbonate (3 equivalents) in a solvent such as 1,4-dioxane.[8] Degas the mixture and then add a palladium catalyst (e.g., Pd(OAc)2, 0.1 equivalents) and a ligand (e.g., BINAP, 0.1 equivalents).[8] Heat the reaction at 100-110°C for 30-90 minutes.[8]
-
Work-up and Purification: After the reaction is complete, cool the mixture and partition between an organic solvent (e.g., EtOAc) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used on the pyrrolopyridine core, perform the appropriate deprotection step.
-
Characterization: Confirm the structure and purity of each library compound using analytical techniques such as NMR and LC-MS.
Protocol 2: High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify kinase inhibitors.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Methyl-1H-pyrrolo[2,3-c]pyridine and Its Derivatives
Introduction
5-Methyl-1H-pyrrolo[2,3-c]pyridine serves as a crucial scaffold in the development of various therapeutic agents. While this specific compound is a foundational chemical structure, its derivatives have been extensively investigated for their potent inhibitory effects on several key biological targets. These derivatives are primarily recognized for their roles as protein kinase modulators, with significant implications for diseases driven by aberrant kinase activity.[] This document outlines the primary mechanisms of action for derivatives of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-c]pyridine core structures, provides quantitative data for their biological activity, and details experimental protocols for their investigation.
Primary Mechanism of Action: Janus Kinase (JAK) Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent and selective inhibitors of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[2][3][4] The JAK-STAT signaling pathway is a critical regulator of inflammatory and immune responses.[2][3] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once STATs are phosphorylated by JAKs, they dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.
By inhibiting JAKs, these pyrrolopyridine derivatives block this signaling cascade, leading to an immunomodulatory effect. This makes them promising candidates for the treatment of autoimmune diseases and other inflammatory conditions.[2][3][4] Specifically, selective inhibition of JAK1 is a key therapeutic strategy for several diseases.[2][3]
Featured Derivative: 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31g) has been identified as a potent and selective JAK1 inhibitor.[2][3] Its (S,S)-enantiomer, in particular, demonstrates excellent potency for JAK1 with selectivity over JAK2, JAK3, and TYK2.[3]
Secondary and Other Investigated Mechanisms
Beyond JAK inhibition, derivatives of the pyrrolopyridine scaffold have been explored for their activity against other significant targets:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFRs, which are key drivers in various cancers. Abnormal activation of the FGFR signaling pathway is associated with tumor progression.[5][6][7] These compounds typically work by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt.[5]
-
Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B.[8] PDE4 is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), particularly in inflammatory and immune cells.[8] Inhibition of PDE4B has anti-inflammatory effects, making it a target for central nervous system (CNS) diseases.[8]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Derivatives of 1H-pyrrolo[2,3-c]pyridine have been discovered as potent and reversible inhibitors of LSD1.[9] LSD1 is a promising therapeutic target in oncology, and its inhibition has shown efficacy in preclinical models of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[9]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against their respective targets.
| Compound/Derivative Class | Target | IC50 Value | Cell Line/Assay Condition | Reference |
| JAK Inhibitors | ||||
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Compound 14c) | JAK3 | 3.5 nM | Cell-free assay | [10] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Compound 14c) | JAK1 | 25 nM | Cell-free assay | [10] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Compound 14c) | JAK2 | 13 nM | Cell-free assay | [10] |
| FGFR Inhibitors | ||||
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 nM | Cell-free assay | [5][6][7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR2 | 9 nM | Cell-free assay | [5][6][7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR3 | 25 nM | Cell-free assay | [5][6][7] |
| PDE4B Inhibitors | ||||
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | PDE4B | 0.11–1.1 µM | Cell-free assay | [8] |
| LSD1 Inhibitors | ||||
| Pyrrolo[2,3-c]pyridine derivative (Compound 46) | LSD1 | 3.1 nM | AlphaLISA assay | [9] |
| Pyrrolo[2,3-c]pyridine derivative (Compound 46) | MV4;11 cell growth | 0.6 nM | Cell-based assay | [9] |
| Pyrrolo[2,3-c]pyridine derivative (Compound 46) | H1417 cell growth | 1.1 nM | Cell-based assay | [9] |
Experimental Protocols
Protocol 1: In Vitro JAK Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular Assay for Inhibition of IL-2-Stimulated T-Cell Proliferation
This protocol assesses the immunomodulatory effect of a test compound on T-cell proliferation.
Materials:
-
Rat spleen cells or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with FBS, penicillin-streptomycin, and L-glutamine
-
Interleukin-2 (IL-2)
-
Test compound
-
Cell proliferation reagent (e.g., BrdU or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate spleen cells or PBMCs and seed them in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with IL-2 to induce proliferation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent (e.g., BrdU) during the final hours of incubation.
-
Measure cell proliferation according to the manufacturer's protocol for the chosen reagent. This typically involves measuring absorbance or fluorescence with a microplate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrrolopyridine derivative.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 5-Methyl-1H-pyrrolo[2,3-c]pyridine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1H-pyrrolo[2,3-c]pyridine scaffold, with a focus on the implications of substitution, such as with a 5-methyl group, in structure-activity relationship (SAR) studies for drug discovery. While specific SAR studies on 5-Methyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, the broader pyrrolo[2,3-c]pyridine and its isomers serve as a crucial framework for designing potent and selective inhibitors for various therapeutic targets. This document will delve into the SAR of this scaffold, drawing from studies on closely related analogs, and provide detailed protocols for relevant biological assays.
Introduction to the 1H-pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine core is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its structure is an isostere of purines, allowing it to function as a hinge-binding motif for many protein kinases. This characteristic makes it a valuable scaffold for the development of inhibitors targeting a range of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The strategic placement of substituents on this core, including at the 5-position of the pyridine ring, is a key strategy in optimizing potency, selectivity, and pharmacokinetic properties.
Application in Targeting Lysine-Specific Demethylase 1 (LSD1)
Recent research has highlighted the potential of the pyrrolo[2,3-c]pyridine scaffold in the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in oncology.[1][2]
Structure-Activity Relationship (SAR) of Pyrrolo[2,3-c]pyridine based LSD1 Inhibitors
An extensive SAR study of pyrrolo[2,3-c]pyridine derivatives has revealed critical insights into the structural requirements for potent LSD1 inhibition. The general structure explored in these studies can be divided into three key regions for modification: the core, the linker, and the terminal aromatic ring.
Table 1: SAR of Aryl Modifications on the Pyrrolo[2,3-c]pyridine Scaffold
| Compound ID | R Group (Modification on Terminal Phenyl Ring) | LSD1 IC50 (nM) |
| 10 | 4-methyl | 34.5 |
| 11 | 4-ethyl | 35.1 |
| 12 | 4-isopropyl | 36.2 |
| 13 | 4-tert-butyl | 40.7 |
| 14 | 4-amino | 354 |
| 15 | 4-dimethylamino | 9.4 |
| 23 | 4-(1-methyl-1H-pyrazol-4-yl) | 4.5 |
| 27 | 1-methyl-1H-indole | 6.5 |
| 29 | 1-methyl-1H-pyrrolo[2,3-b]pyridine | 5.1 |
Data extracted from a study on pyrrolo[2,3-c]pyridine based LSD1 inhibitors.[1]
Key SAR Insights:
-
Terminal Aromatic Ring: Modifications to the terminal phenyl ring significantly impact potency. While small alkyl groups at the 4-position are well-tolerated, a simple amino group leads to a drastic decrease in activity. However, a dimethylamino substitution gratifyingly restores and enhances potency.[1] The introduction of larger heterocyclic systems, such as pyrazole and indole, leads to highly potent compounds with single-digit nanomolar IC50 values.[1]
-
Core Modifications: The pyrrolo[2,3-c]pyridine core itself is crucial for activity. The fused ring system is believed to engage in hydrophobic interactions with residues in the active site of LSD1.[1] While the direct impact of a 5-methyl group on this specific scaffold is not detailed, SAR studies on related pyrrolopyridine isomers have shown that methylation of the pyridine ring can influence activity and selectivity.[3]
-
Linker and Piperidine Ring: The nature of the linker and substitutions on the piperidine ring also play a role in modulating the activity of these compounds.
Signaling Pathway
Experimental Protocols
Protocol 1: LSD1 Enzymatic Assay (AlphaLISA)
This protocol is for determining the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide (substrate)
-
AlphaLISA anti-H3K4me1/2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of LSD1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of biotinylated H3 peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of AlphaLISA acceptor beads to stop the reaction.
-
Add 5 µL of streptavidin-coated donor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Protocol 2: Cell Growth Inhibition Assay
This protocol is for assessing the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4;11, H1417)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Broader Applications of the Pyrrolopyridine Scaffold in SAR
The versatility of the pyrrolopyridine scaffold is further demonstrated by its use in developing inhibitors for other important drug targets.
Pyrrolo[2,3-b]pyridine as FGFR Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine isomer have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4]
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound ID | R Group (Substitution on Phenyl Ring) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4a | 3-methoxy | 100 | - | - |
| 4b | 3-chloro | 250 | - | - |
| 4h | 3,5-dimethoxy | 7 | 9 | 25 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4]
These studies show that substitutions on the phenyl ring attached to the pyrrolopyridine core can dramatically affect potency against different FGFR isoforms.
Pyrrolo[2,3-d]pyrimidines as CDK2 Inhibitors
The related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has been successfully employed to develop highly selective CDK2 inhibitors.[5]
Table 3: SAR of Pyrrolo[2,3-d]pyrimidin-6-one Derivatives as CDK2 Inhibitors
| Compound ID | R Group (Modification on Sulfonamide) | CDK2 IC50 (nM) |
| 5a | Phenyl | 10 |
| 5f | 2-methylphenyl | 3 |
| 5g | 2,6-dimethylphenyl | 2 |
Data extracted from a study on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as CDK2 inhibitors.[5]
The SAR studies on this scaffold highlighted the importance of substitution on the benzenesulfonamide moiety for achieving high potency and selectivity.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are privileged structures in medicinal chemistry, offering a versatile platform for the design of potent and selective enzyme inhibitors. The extensive SAR data available for derivatives of this scaffold provide a valuable roadmap for researchers in drug discovery. While direct SAR studies on this compound are limited, the principles derived from related analogs strongly suggest that this specific substitution pattern could be a fruitful avenue for further exploration in the quest for novel therapeutics. The detailed protocols provided herein offer a starting point for the biological evaluation of newly synthesized analogs.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-c]pyridine as a Scaffold for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors of various therapeutic targets. Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacological profiles. This document provides an overview of its application in drug discovery, focusing on its use as a scaffold for kinase and epigenetic enzyme inhibitors, along with detailed experimental protocols.
Target Landscape and Biological Activity
Derivatives of the pyrrolo[2,3-c]pyridine core, including the 5-methyl substituted variants, have demonstrated significant inhibitory activity against several key enzymes implicated in cancer and inflammatory diseases.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in tumorigenesis through the demethylation of histone lysines.[1] The pyrrolo[2,3-c]pyridine scaffold has been successfully employed to develop potent and reversible LSD1 inhibitors.[1][2] These compounds are designed based on the structure of previous inhibitors, with the bicyclic pyrrolo[2,3-c]pyridine moiety capturing additional hydrophobic interactions within the enzyme's active site.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[3][4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the target scaffold, has been a foundation for potent FGFR inhibitors. Structure-based design has led to derivatives that exhibit pan-FGFR inhibitory activity.[3][4]
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is central to cytokine-mediated inflammatory and autoimmune responses.[6][7] N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors, demonstrating the scaffold's potential in treating inflammatory conditions and autoimmune diseases.[6][7]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is an oncogene associated with colorectal cancer, playing a vital role in transcription regulation.[8][9] De novo drug design has led to the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent type II CDK8 inhibitors, which have shown significant anti-tumor growth in preclinical models.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various pyrrolo[2,3-c]pyridine and related pyrrolopyridine derivatives against their respective targets.
Table 1: LSD1 Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives [2]
| Compound | Modification | LSD1 IC50 (nM) |
| GSK-354 (8) | Pyridine core | > 80 |
| Compound 9 | 1H-pyrrolo[2,3-c]pyridine core | 80 |
| Compound 10 | Piperidine substitution | 34.5 |
| Compound 23 | Bicyclic ring system modification | Single-digit nM range |
| Compound 27 | 1-methyl-1H-indole modification | 6.5 |
| Compound 29 | 1-methyl-1H-pyrrolo[2,3-b]pyridine modification | 5.1 |
| Compound 46 | Optimized pyrrolo[2,3-c]pyridine | 3.1 |
| SP-2577 (7) | Reversible LSD1 inhibitor | 26.2 |
Table 2: Cell Growth Inhibition of Pyrrolo[2,3-c]pyridine Derivatives in Cancer Cell Lines [2]
| Compound | MV4;11 AML (IC50, nM) | MOLM-13 AML (IC50, nM) | H1417 SCLC (IC50, nM) |
| Compound 46 | 0.6 | 31 | 1.1 |
| Compound 49 | 0.7 | 182 | 2.3 |
| GSK-354 | - | - | 212.3 |
Table 3: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [3][4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 1 | 1900 | - | - | - |
| Compound 4h | 7 | 9 | 25 | 712 |
Table 4: CDK8 Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative [9]
| Compound | CDK8 IC50 (nM) |
| Compound 22 | 48.6 |
| Compound H1 | 35.2 |
Signaling Pathways and Experimental Workflows
LSD1 Inhibition and Anti-Tumor Immunity
FGFR Signaling Pathway in Cancer
General Drug Discovery Workflow
Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives[3][4]
This protocol describes a general method for synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted aldehyde (R-substituted)
-
Methanol
-
Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetonitrile
-
Triethylsilane
-
Trifluoroacetic acid
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50°C for 5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify by column chromatography to obtain intermediate compounds.
-
To the intermediate in acetonitrile, add triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture to undergo a reduction reaction to furnish the final products.
In Vitro LSD1 Inhibition Assay (AlphaLISA)[2]
This protocol outlines a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring LSD1 inhibitory activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme, biotinylated H3 peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)[10]
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of compounds on cancer cell proliferation.
Materials:
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Cancer cell lines (e.g., MV4;11, H1417)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
These protocols provide a foundational framework for researchers working with the this compound scaffold. For specific applications, further optimization of reaction conditions and assay parameters may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 5-Methyl-1H-pyrrolo[2,3-c]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[2,3-c]pyridine scaffold?
A1: The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, can be synthesized through several established methods. The most prominent include the Bartoli indole synthesis, Fischer indole synthesis, and various palladium-catalyzed cross-coupling and annulation strategies.[1] A two-step alternative to the Bartoli reaction, involving the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization, has been reported to produce high yields.[1]
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors including incomplete reaction, formation of side products, degradation of starting materials or product, and suboptimal reaction conditions. Common issues include inadequate temperature control, presence of moisture or oxygen in sensitive reactions, and incorrect stoichiometry of reagents. The choice of catalyst and solvent system is also critical and often requires optimization.[2][3]
Q3: What are the key challenges in the purification of this compound?
A3: Purification can be challenging due to the presence of structurally similar impurities and regioisomers. The basic nature of the pyridine nitrogen can lead to tailing on silica gel chromatography. It is often necessary to use a modified mobile phase, such as one containing a small amount of a basic modifier like triethylamine or ammonia in methanol, to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Q4: Can the Pictet-Spengler reaction be used for this synthesis?
A4: The classical Pictet-Spengler reaction typically yields tetrahydro-pyrrolopyridines.[2][3][4] To obtain the aromatic 1H-pyrrolo[2,3-c]pyridine system, a subsequent oxidation/aromatization step would be required. This adds complexity to the synthesis and may not be the most direct route. However, for certain substituted analogs, this pathway can be a viable option.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure catalysts (e.g., Palladium catalysts) are fresh or properly stored. Use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon) if reagents are air/moisture sensitive.[5] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some cyclization reactions require heating to proceed at an adequate rate, while others may require cooling to prevent side reactions.[2][3] | |
| Incorrect pH for the reaction. | For acid-catalyzed reactions like the Fischer indole synthesis or Pictet-Spengler, the concentration and type of acid are critical. Perform small-scale trials to find the optimal acid and concentration.[2] | |
| Multiple Side Products Observed | Formation of regioisomers. | The substitution pattern on the pyridine ring can direct the cyclization to different positions. Re-evaluate the starting materials and synthetic strategy. The use of protecting groups might be necessary to block reactive sites and improve regioselectivity. |
| Over-reaction or product degradation. | Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. | |
| Polymerization of starting materials. | This can occur with electron-rich starting materials, especially at high temperatures. Try lowering the reaction temperature and ensuring a controlled addition of reagents. | |
| Reaction Stalls / Incomplete Conversion | Poor solubility of starting materials. | Choose a solvent system in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary. |
| Catalyst poisoning. | Ensure all glassware is thoroughly cleaned and that starting materials are pure. Certain functional groups can act as catalyst poisons. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and streaks on silica gel. | Use a polar solvent system with a basic additive (e.g., 0.5-1% triethylamine or ammonia in methanol/dichloromethane) for column chromatography. |
| Co-elution with impurities. | If chromatography is ineffective, consider other purification techniques such as recrystallization, acid-base extraction, or preparative HPLC. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes reaction conditions for the synthesis of related pyrrolopyridine structures, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Optimization of Pictet-Spengler Type Reaction Conditions [2]
| Entry | Solvent | Temperature (°C) | Acid (equiv.) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 50 | HCl (2.0) | 1.5 | 26 |
| 2 | Acetonitrile | 50 | HCl (1.0) | 5.5 | 53 |
| 3 | Toluene | 70 | HCl (1.0) | 2 | 58 |
| 4 | 1,4-Dioxane | 70 | HCl (1.0) | 2 | 8 |
| 5 | Acetic Acid | 70 | HCl (2.0) | 5 | 67 |
| 6 | Acetic Acid | Room Temp | HCl (2.0) | 48 | 47 |
Data adapted for a tetrahydrofuro[3,2-c]pyridine synthesis, illustrating the significant impact of solvent, temperature, and acid concentration on yield.
Experimental Protocols
Protocol 1: Synthesis via Reductive Cyclization of an Enamine (Adapted from[1])
This two-step protocol is an alternative to the classic Bartoli synthesis and has been reported to achieve high yields for 2,3-unsubstituted 6-azaindoles.
Step 1: Formation of the Enamine
-
To a solution of 4-methyl-3-nitropyridine (1.0 equiv.) in anhydrous DMF (0.2 M), add dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv.).
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Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization
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Dissolve the crude enamine in a suitable solvent such as ethanol or acetic acid (0.1 M).
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Add a reducing agent. Options include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like iron powder in acetic acid or sodium dithionite.
-
For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) in the presence of 10 mol% Pd/C.
-
For chemical reduction, add the reducing agent portion-wise at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Upon completion, filter off the catalyst or inorganic solids.
-
Neutralize the filtrate if acidic and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock is a common challenge with poorly soluble compounds.[1][2] This phenomenon, often called "solvent-shifting," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[2] Here are several strategies to mitigate this issue:
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Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 1%, to minimize its effect on the biological system and on compound solubility.[1]
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Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[2]
-
Enhance Mixing: Increase the mixing energy upon dilution by vortexing or rapid pipetting. This can help keep the compound in a supersaturated state for a longer duration.[2][3] However, be mindful that vigorous mixing can sometimes accelerate precipitation of certain compounds.[3]
-
Incorporate Solubilizing Excipients: Consider adding a low concentration of a biocompatible surfactant or a cyclodextrin to your aqueous buffer to enhance the solubility of your compound.[1]
Q2: What are the initial steps to assess and improve the aqueous solubility of a new this compound derivative for in vitro assays?
A2: A systematic approach is crucial for tackling solubility issues. A preliminary solubility assessment should be conducted in various solvents to understand the compound's physicochemical properties.[1]
Recommended Initial Solvent Screen:
-
Water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
Based on this initial screen, you can employ several strategies to enhance aqueous solubility for your assays:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting with the aqueous buffer.[1][4]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.[2] For a basic compound, a lower pH will lead to protonation and increased solubility.
-
Solubilizing Agents: The use of surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which can effectively increase the aqueous solubility of hydrophobic compounds.[1]
Q3: My compound's solubility is pH-dependent. How can I leverage this to improve its solubility?
A3: The pyrrolo[2,3-c]pyridine core contains nitrogen atoms that can be protonated, making the solubility of its derivatives likely dependent on pH. You can exploit this by adjusting the pH of your solvent system. For many nitrogen-containing heterocyclic compounds, which are often weakly basic, solubility increases in acidic conditions due to the formation of more soluble protonated species.
To determine the optimal pH, you can perform a pH-solubility profile. This involves measuring the solubility of your compound in buffers of varying pH values. Once the optimal pH for solubility is identified, you can use a buffer at that pH for your experiments, provided it is compatible with your assay system.
Q4: I need to improve the solubility of my compound for in vivo studies. What are some advanced formulation strategies?
A4: For in vivo applications where achieving sufficient exposure is critical, more advanced formulation strategies are often necessary. These include:
-
Salt Formation: For compounds with ionizable functional groups, forming a salt can dramatically increase aqueous solubility and dissolution rate. A salt screening study can identify the most suitable counterion.[5][6]
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Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[7][8][9] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[4][10]
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Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to transiently modify the physicochemical properties of a drug, such as solubility, to improve its delivery.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the potential improvements in solubility that can be achieved with different techniques. The values are illustrative and the actual improvement will be compound-specific.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent (in water) | Typical Fold Increase in Solubility | Notes |
| 10% Ethanol | 2 - 10 | Commonly used, but can have effects on biological systems. |
| 5% DMSO | 5 - 50 | High solubilizing power, but should be kept at low final concentrations. |
| 20% Polyethylene Glycol 400 (PEG 400) | 10 - 100 | A non-volatile, low-toxicity co-solvent. |
| 10% Propylene Glycol | 5 - 20 | Another commonly used, low-toxicity co-solvent. |
Table 2: Impact of pH on the Solubility of a Hypothetical Weakly Basic Compound (pKa = 5.0)
| pH | Relative Solubility | Rationale |
| 7.4 | 1x | Primarily in the less soluble, un-ionized form. |
| 6.0 | ~10x | Increased proportion of the more soluble, ionized (protonated) form. |
| 5.0 | ~100x | At the pKa, the compound is 50% ionized. |
| 4.0 | >1000x | Predominantly in the highly soluble, ionized form. |
Table 3: Comparison of Advanced Formulation Strategies
| Strategy | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Salt Formation | 10 - 1000 | Well-established, can significantly improve dissolution rate. | Requires an ionizable group, potential for disproportionation. |
| Solid Dispersion | 10 - 10,000 | High drug loading possible, applicable to a wide range of compounds. | Physical stability of the amorphous form can be a concern. |
| Cyclodextrin Complexation | 5 - 500 | Can improve stability, masks taste. | Limited by the stoichiometry of the complex, can be expensive. |
| Prodrug Approach | Variable | Can overcome multiple barriers (solubility, permeability). | Requires careful design to ensure efficient conversion to the active drug. |
Experimental Protocols
Protocol 1: General Procedure for Salt Screening
-
Dissolve the Free Base: Dissolve a known amount of the this compound derivative (free base) in a suitable organic solvent (e.g., ethanol, acetone).
-
Add Counterion: Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) dissolved in the same or a miscible solvent.
-
Induce Precipitation/Crystallization: Allow the mixture to stir at room temperature. If no solid forms, cooling, solvent evaporation, or the addition of an anti-solvent may be necessary to induce precipitation or crystallization.
-
Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Characterize: Analyze the solid to confirm salt formation and to assess its properties (e.g., crystallinity by XRPD, solubility, hygroscopicity).[11]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the this compound derivative and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of a specific mesh size.
-
Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline), dissolution rate, and stability.
Protocol 3: Cyclodextrin Complexation by Kneading Method
-
Moisten Cyclodextrin: Place a known amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar and add a small amount of water to form a paste.
-
Add the Compound: Add the this compound derivative to the cyclodextrin paste.
-
Knead: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry: Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverize and Sieve: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterize: Confirm the formation of the inclusion complex and evaluate the improvement in solubility and dissolution rate.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A general workflow for preparing a solid dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. improvedpharma.com [improvedpharma.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine analogs, also known as 5-methyl-6-azaindole analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound analogs, focusing on two primary synthetic routes: the Fischer Indole Synthesis and the Buchwald-Hartwig Amination.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole core. However, its application to pyridine-based substrates can present unique challenges.
Question 1: Why is my Fischer indole synthesis for this compound resulting in low to no yield?
Answer: The synthesis of azaindoles via the Fischer indole cyclization can be less efficient than for their carbocyclic analogs. Several factors can contribute to low yields:
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Incomplete Hydrazone Formation: The initial condensation between the substituted hydrazine and the ketone or aldehyde is a critical equilibrium-driven step. Ensure anhydrous conditions and consider using a mild acid catalyst to drive the reaction forward.
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Unfavorable Tautomerization: The subsequent tautomerization to the ene-hydrazine intermediate can be slow for pyridine derivatives.
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[1][1]-Sigmatropic Rearrangement Difficulty: The key C-C bond-forming step, the[1][1]-sigmatropic rearrangement, can have a high activation energy. The choice of acid catalyst and reaction temperature are crucial for promoting this step.
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Side Reactions: Decomposition of the starting materials or intermediates under harsh acidic conditions can significantly reduce the yield.
Troubleshooting Tips:
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Catalyst Screening: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst can vary depending on the specific substrates.
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Temperature Optimization: While elevated temperatures are often necessary, excessive heat can lead to degradation. A systematic temperature screen is recommended.
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Solvent Choice: High-boiling point solvents like diphenyl ether or ethylene glycol are sometimes used to achieve the necessary temperatures. Solvent-free conditions have also been reported to be effective in some cases.[2]
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Microwave Irradiation: Consider using microwave-assisted synthesis to potentially shorten reaction times and improve yields by providing rapid and uniform heating.
Question 2: I am observing multiple side products in my Fischer indole synthesis. What are they and how can I minimize them?
Answer: Common side products in the Fischer indole synthesis of azaindoles include:
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Reductive Cleavage of the N-N Bond: This can lead to the formation of the corresponding aniline and ammonia.
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Incomplete Cyclization: The reaction may stall after the[1][1]-sigmatropic rearrangement, leading to imine intermediates.
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Rearrangement Products: Under certain conditions, alternative cyclization pathways or rearrangements can occur.
Minimization Strategies:
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Careful Control of Acidity and Temperature: Harsh conditions can promote side reactions. Start with milder conditions and gradually increase the intensity.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
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Purification of Starting Materials: Ensure the purity of your hydrazine and carbonyl compound, as impurities can lead to undesired byproducts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a common method for introducing substituents onto the pyrrolopyridine core.
Question 3: My Buchwald-Hartwig amination to introduce an amine at the 5-position is sluggish or incomplete. What are the key parameters to optimize?
Answer: The success of a Buchwald-Hartwig amination depends on the careful interplay of several components:
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Catalyst System (Palladium Precursor and Ligand): The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.
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Solvent: The solvent must be able to dissolve the reactants and the catalyst system and should be stable under the reaction conditions. Common solvents include toluene, dioxane, and THF.
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Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle.
Troubleshooting and Optimization Workflow:
A systematic approach to optimization is recommended. The following workflow can be used to identify the optimal conditions for your specific substrates.
Question 4: I am observing significant amounts of hydrodehalogenation (loss of the halide) as a side product. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including β-hydride elimination from the palladium-amide intermediate or reaction with trace amounts of water or other proton sources.
Prevention Strategies:
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Ligand Choice: Certain ligands are more prone to promoting β-hydride elimination. Screening different ligands can help identify one that favors the desired reductive elimination pathway.
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Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried to minimize the presence of water.
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Base Selection: The choice of base can influence the rate of hydrodehalogenation. In some cases, a weaker base may be beneficial.
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Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound analogs. Note that optimal conditions will vary depending on the specific substrates and desired product.
Table 1: Representative Conditions for Fischer Indole Synthesis of 6-Azaindoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Hydrazine | 4-Methyl-3-hydrazinopyridine | 4-Methyl-3-hydrazinopyridine | 4-Methyl-3-hydrazinopyridine |
| Carbonyl | Cyclohexanone | Propiophenone | Pyruvic acid |
| Catalyst | Polyphosphoric acid (PPA) | H₂SO₄ in Ethanol | Acetic Acid |
| Temperature | 120-140 °C | 80 °C (Reflux) | 100 °C |
| Solvent | None (neat) | Ethanol | Acetic Acid |
| Typical Yield | 40-60% | 50-70% | 30-50% (after decarboxylation) |
Table 2: Representative Conditions for Buchwald-Hartwig Amination on a 5-Halo-6-Azaindole Core
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 5-Bromo-1H-pyrrolo[2,3-c]pyridine | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | 5-Bromo-1-tosyl-pyrrolo[2,3-c]pyridine |
| Amine | Methylamine | Aniline | Benzylamine |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | RuPhos (3 mol%) |
| Base | NaOtBu (1.5 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.8 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | 70-90% | 60-80% | 75-95% |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations. Researchers should adapt these procedures based on the specific reactivity of their substrates and the optimization data they generate.
Protocol 1: General Procedure for Fischer Indole Synthesis
Detailed Steps:
-
Hydrazone Formation: To a solution of the appropriate hydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (1.0-1.2 equivalents).
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Heat the mixture to reflux for 1-4 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by TLC or LC-MS.
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Cyclization: Cool the reaction mixture to room temperature. Carefully add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) portion-wise.
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Heat the reaction mixture to the optimized temperature (typically between 80 °C and 150 °C) and stir until the starting hydrazone is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it onto ice-water. Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired this compound analog.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
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Reaction Setup: To an oven-dried reaction vessel, add the 5-halo-1H-pyrrolo[2,3-c]pyridine derivative (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equivalents).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Add the amine (1.1-1.5 equivalents) and the anhydrous solvent (e.g., toluene, dioxane) via syringe.
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Reaction: Heat the mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted this compound analog.
For further assistance, please consult the relevant literature for more specific examples and optimization studies related to your particular analog of interest. Spectroscopic data for the parent compound, this compound, can be found in chemical supplier databases.[1][3]
References
Troubleshooting low efficacy of 5-Methyl-1H-pyrrolo[2,3-c]pyridine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 5-Methyl-1H-pyrrolo[2,3-c]pyridine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for pyrrolopyridine derivatives.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the compound for optimal stability?
A2: this compound is typically a solid.[2] It is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the known targets or mechanisms of action for this compound?
A3: The precise mechanism of action for this compound is not extensively documented in the provided search results. However, the pyrrolo[2,3-b]pyridine scaffold is known to be a core component of various kinase inhibitors, including those targeting FGFR and JAK1.[3][4][5][6] Therefore, it may function as an inhibitor of one or more protein kinases.
Q4: Are there any known liabilities or potential for non-specific activity with this class of compounds?
A4: Yes, compounds with heterocyclic ring systems, such as pyrrolopyridines, can sometimes be flagged as Pan-Assay Interference Compounds (PAINS).[7][8] These compounds can interfere with assay readouts through various mechanisms, including fluorescence quenching, compound aggregation, or non-specific reactivity with cellular components.[9][10] It is essential to perform appropriate control experiments to rule out such artifacts.
Troubleshooting Guide for Low Efficacy
Low or inconsistent efficacy in cellular assays can stem from a variety of factors, from compound handling to complex biological interactions. This guide provides a systematic approach to troubleshooting.
Problem 1: Lower than Expected Potency or No Activity
If this compound is showing weak or no effect in your cellular assay, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Insolubility | Prepare fresh dilutions of your compound. Visually inspect the diluted solution for any precipitation. Determine the critical micelle concentration (CMC) to ensure you are working with a soluble monomeric form. |
| Compound Degradation | Use a fresh aliquot of the compound. If possible, verify the integrity of your compound stock using analytical methods like HPLC or mass spectrometry. |
| Incorrect Target in Cell Line | Confirm that your cell line expresses the intended molecular target of the compound. If the target is a specific kinase, verify its expression level via Western blot or qPCR. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance mechanisms. Consider using a different, more sensitive cell line to confirm the compound's activity. |
| Assay Interference | The compound may be interfering with the assay technology itself (e.g., fluorescence-based readouts).[9] Run control experiments, such as testing the compound in a cell-free version of the assay, to assess for interference. |
Problem 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding plates. Use a calibrated multichannel pipette and follow a consistent plate-seeding workflow. |
| Edge Effects in Assay Plates | Edge effects can be caused by differential evaporation or temperature gradients across the plate. Avoid using the outer wells of the assay plate or fill them with sterile PBS or media to create a humidity barrier. |
| Compound Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates. |
| Cell Passage Number | High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range for all experiments. |
Problem 3: Signs of Cellular Stress or Cytotoxicity at Active Concentrations
If you observe cytotoxicity at or near the concentrations where you expect to see a specific biological effect, it can be challenging to decouple the intended activity from non-specific toxicity.
| Potential Cause | Recommended Solution |
| Off-Target Effects | The compound may be hitting multiple targets, some of which lead to cytotoxicity. Perform a counterscreen against a panel of related targets to assess selectivity. |
| Compound Aggregation | Aggregated compounds can cause non-specific cellular stress.[10] Test the compound in the presence of a non-ionic detergent like Triton X-100 (at a concentration below its own cytotoxic threshold) to see if this mitigates the toxic effects. |
| Reactive Metabolites | The compound may be metabolized by the cells into a toxic species. |
| General Cellular Nuisance Mechanisms | Some compounds can disrupt cellular membranes or redox balance.[9][10] Perform assays to measure membrane integrity (e.g., LDH release) or oxidative stress (e.g., ROS production). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of the compound on cell viability and identify cytotoxic concentrations.[1]
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–6,000 cells per well and incubate for 24 hours.[3]
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each compound concentration.
Protocol 2: Compound Solubility Assessment (Nephelometry)
This protocol provides a quantitative measure of compound solubility in aqueous buffer.
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Prepare Compound Plate: Create a serial dilution of the compound in 100% DMSO in a 96-well plate.
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Dilute in Buffer: Transfer a small volume of the DMSO dilutions to a clear-bottom 96-well plate and add an appropriate aqueous buffer (e.g., PBS) to achieve the final desired concentrations and a consistent final DMSO concentration.
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Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a nephelometer or a plate reader with this capability.
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Data Analysis: The concentration at which a sharp increase in light scattering is observed represents the kinetic solubility limit.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low efficacy of a small molecule inhibitor in cellular assays.
Potential Mechanisms of Assay Interference
Caption: Common mechanisms by which nuisance compounds can interfere with cellular assay results.
Example Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway that could be targeted by a pyrrolopyridine inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 5-Methyl-1H-pyrrolo[2,3-c]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 5-Methyl-1H-pyrrolo[2,3-c]pyridine compounds.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: High Clearance in Human Liver Microsomes (HLM)
Q1: My this compound analog shows very rapid clearance in the HLM assay (t½ < 5 min). What are the potential metabolic "hot spots" on this scaffold and how can I address them?
A1:
Rapid clearance of the this compound scaffold in HLM assays often points to metabolism by Cytochrome P450 (CYP450) enzymes.[1][] Potential metabolic soft spots on this core structure include:
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The 5-Methyl Group: The benzylic-like methyl group is susceptible to oxidation to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
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The Pyrrole Ring: The pyrrole moiety can undergo oxidation. For some pyrrolopyridine scaffolds, an unsubstituted pyrrole has been noted as susceptible to electrophilic attack.[3]
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The Pyridine Ring: The pyridine ring can also be a site of oxidation. The introduction of nitrogen atoms into a ring system can sometimes increase metabolic stability by altering the electronic properties of the ring.[4]
Strategies to Mitigate High Clearance:
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Modification of the 5-Methyl Group:
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Deuteration: Replacing the hydrogen atoms of the methyl group with deuterium can strengthen the C-D bond, slowing down the rate of CYP450-mediated oxidation due to the kinetic isotope effect.
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Bioisosteric Replacement: Consider replacing the methyl group with other small, metabolically more stable groups such as a fluorine, a chlorine atom, or a trifluoromethyl group.
-
-
Protecting the Pyrrole and Pyridine Rings:
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Electron-Withdrawing Groups: Introducing electron-withdrawing groups on the pyridine ring can deactivate it towards oxidative metabolism.[5]
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Nitrogen Insertion: In some cases, creating a diazaindole (another nitrogen in the pyridine ring) can enhance metabolic stability.[4]
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Substitution on the Pyrrole Nitrogen: While the core is a 1H-pyrrolo[2,3-c]pyridine, if synthesis allows, substitution on the pyrrole nitrogen with a small alkyl or other group can sometimes alter metabolism.
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dot
Caption: Troubleshooting workflow for high HLM clearance.
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Q2: My compound is relatively stable in human liver microsomes, but shows significantly higher clearance in suspended human hepatocytes. What could be causing this discrepancy?
A2:
This is a common observation and often indicates that metabolic pathways other than those dominant in microsomes are at play.[6] Liver microsomes primarily contain Phase I metabolizing enzymes like CYP450s.[7] Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes, as well as cytosolic enzymes.[6][7]
Possible Causes and Next Steps:
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Phase II Metabolism: Your compound may be a substrate for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but require cofactors not typically added in standard microsomal assays.[8]
-
Action: Analyze the hepatocyte incubation samples for the formation of glucuronide or sulfate conjugates using LC-MS/MS.
-
-
Cytosolic Enzymes: The compound might be metabolized by cytosolic enzymes like aldehyde oxidase (AO), which is not present in microsomes.[8] Nitrogen-containing heterocyclic compounds are known substrates for AO.
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Action: Perform a metabolic stability assay using liver S9 fractions, which contain both microsomal and cytosolic enzymes.[8] If clearance is high in S9 but low in microsomes, AO involvement is likely. You can also use specific AO inhibitors in the hepatocyte assay to confirm.
-
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Transporter-Mediated Uptake: Poor passive permeability and reliance on active uptake into hepatocytes can sometimes lead to an apparent increase in metabolism.
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Action: Evaluate the compound's permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay.
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dot
Caption: Investigating discrepancies in stability data.
Issue 3: Poor In Vivo Pharmacokinetics Despite Good In Vitro Metabolic Stability
Q3: My this compound derivative has good in vitro metabolic stability in both microsomes and hepatocytes, but it exhibits low oral bioavailability and high clearance in vivo. What are other potential reasons for this?
A3:
When in vitro metabolic stability doesn't correlate with in vivo pharmacokinetics, it's crucial to investigate other factors that contribute to drug disposition.
Potential Causes:
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First-Pass Metabolism in Other Tissues: The gut wall contains metabolizing enzymes and can contribute significantly to first-pass metabolism, especially for orally administered drugs.[6]
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Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption in the gut and/or enhance its excretion.[9]
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Poor Solubility or Permeability: Low aqueous solubility can limit the amount of drug that dissolves and is available for absorption. Low permeability can hinder its ability to cross the intestinal wall.[10]
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Alternative Clearance Pathways: The drug may be cleared by other organs, such as the kidneys, or through biliary excretion.
Troubleshooting Steps:
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Assess Gut Wall Metabolism: Use in vitro systems like intestinal microsomes or S9 fractions to evaluate metabolic stability in the gut.
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Evaluate P-gp Substrate Potential: Conduct a Caco-2 permeability assay with and without a P-gp inhibitor to determine the efflux ratio.
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Characterize Physicochemical Properties: Measure aqueous solubility and permeability.
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In Vivo Studies: In animal models, compare the pharmacokinetics after oral and intravenous administration to calculate absolute bioavailability. This can help distinguish absorption issues from clearance issues.
Frequently Asked Questions (FAQs)
Q4: What are the key parameters I should be measuring in a metabolic stability assay?
A4: The primary parameters are:
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Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.[11]
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Intrinsic Clearance (CLint): The inherent ability of the liver (or a subcellular fraction) to metabolize a drug, independent of physiological factors like blood flow.[11] It is often expressed in units of µL/min/mg protein or µL/min/million cells.
Q5: Which in vitro test system should I start with for my this compound compounds?
A5: A good starting point is the Human Liver Microsomal (HLM) stability assay .[1] It is a high-throughput and cost-effective method to screen for metabolic liabilities, primarily related to Phase I (CYP450-mediated) metabolism.[] If a compound shows high stability in HLM, it is then advisable to proceed to a hepatocyte stability assay to assess the contribution of Phase II and other metabolic pathways.[6]
Q6: How can I use bioisosteric replacement to improve the metabolic stability of my compounds?
A6: Bioisosteric replacement involves substituting a functional group in your molecule with another group that has similar physical or chemical properties, with the goal of improving the drug's properties.[12][13] For enhancing metabolic stability, this strategy is used to replace a metabolically labile group (a "soft spot") with a more robust one.
Examples for the this compound scaffold:
| Original Group | Potential Bioisosteric Replacement | Rationale |
| -CH₃ (Methyl) | -F, -Cl, -CF₃ | Blocks oxidation at that position. |
| Phenyl Ring | Pyridine or Pyrimidine Ring | Introducing nitrogen can increase resistance to CYP-mediated oxidation.[4] |
| Carboxylic Acid | Tetrazole | Can improve bioavailability and stability.[13] |
Q7: Are there any known examples of successfully improving the metabolic stability of pyrrolopyridine compounds?
A7: Yes, several studies have demonstrated successful strategies. For example:
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In a series of 1H-pyrrolo[3,2-c]pyridine inhibitors, N-methylation of a C-2 pyrazole substituent resulted in a slight improvement in metabolic stability in mouse liver microsomes.[3]
-
For other pyrrolopyrimidine scaffolds, replacing a thienopyrimidine core with a pyrrolopyrimidine core led to a significant improvement in metabolic stability.[14]
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In another study, replacing a metabolically soft phenyl ring with a 2-pyridyl group dramatically increased the half-life of the compounds.[4]
Data Presentation
Table 1: Example Metabolic Stability Data for Pyrrolopyridine Analogs
| Compound ID | Scaffold Modification | HLM t½ (min) | Human Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent-01 | This compound | 8 | 150 |
| Analog-01a | 5-CF₃-1H-pyrrolo[2,3-c]pyridine | 45 | 32 |
| Analog-01b | 5-Methyl-d₃-1H-pyrrolo[2,3-c]pyridine | 35 | 48 |
| Analog-02 | This compound with Pyridyl substituent | 25 | 65 |
| Analog-03 | This compound with Phenyl substituent | 12 | 110 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing metabolic stability in HLM.
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Reagent Preparation:
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Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
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Test Compound Stock: 1 mM solution in DMSO.
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NADPH Cofactor Solution: Prepare a solution of NADPH in phosphate buffer.
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HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.[15]
-
-
Incubation Procedure:
-
Time Points and Quenching:
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Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the protein.
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Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[16]
-
-
Data Analysis:
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Plot the natural log of the percentage of the remaining parent compound versus time.
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Calculate the half-life (t½) from the slope of the linear regression.
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Calculate intrinsic clearance (CLint).
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dot
Caption: Workflow for HLM metabolic stability assay.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Structural modifications that alter the P-glycoprotein efflux properties of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. ctppc.org [ctppc.org]
- 14. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of Substituted 5-Methyl-1H-pyrrolo[2,3-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing substituted 5-Methyl-1H-pyrrolo[2,3-c]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction to introduce a substituent at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core is resulting in a low yield of the desired product and a mixture of isomers. What are the likely causes and how can I improve the regioselectivity?
Answer:
Low yields and poor regioselectivity in the electrophilic substitution of 5-Methyl-1H-pyrrolo[2,3-c]pyridines are common challenges. The pyrrole ring is electron-rich and prone to reaction at multiple sites. The pyridine nitrogen can also influence the reactivity of the bicyclic system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Competing Electrophilic Attack: | The C3 position of the pyrrole ring is often the most nucleophilic, leading to undesired C3-substituted byproducts. The pyridine nitrogen can also be a site of electrophilic attack. |
| Steric Hindrance: | The 5-methyl group can sterically hinder the approach of the electrophile to the desired position, favoring substitution at other accessible sites. |
| Harsh Reaction Conditions: | High temperatures and strong acids or bases can lead to decomposition of the starting material or the product, as well as the formation of polymeric side products. |
| Inappropriate Protecting Group Strategy: | The pyrrole nitrogen (N1) is susceptible to substitution, which can lead to a mixture of N-substituted and C-substituted products. |
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity issues.
Question 2: I am attempting an N-alkylation of my 5-Methyl-1H-pyrrolo[2,3-c]pyridine, but I am observing significant C-alkylation or O-alkylation of a tautomeric form. How can I favor N-alkylation?
Answer:
The ambident nucleophilic character of the pyrrolo[2,3-c]pyridine system can lead to competitive C-alkylation or O-alkylation, especially if a tautomeric pyridone form is present. The choice of base, solvent, and alkylating agent is critical for directing the alkylation to the desired nitrogen atom.
Factors Influencing N- vs. C-/O-Alkylation and Recommended Adjustments:
| Factor | To Favor N-Alkylation | To Minimize C-/O-Alkylation |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully deprotonate the pyrrole nitrogen. | Avoid weaker bases that may lead to an equilibrium with the neutral starting material. |
| Solvent | Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" anion. | Protic solvents can solvate the anion, reducing its nucleophilicity and potentially favoring O-alkylation through hydrogen bonding. |
| Alkylating Agent | Harder alkylating agents (e.g., dimethyl sulfate, methyl triflate) tend to favor reaction at the more electronegative oxygen atom if a tautomer is present. Softer alkylating agents like methyl iodide are more likely to react at the softer nitrogen atom.[1] | Consider the Hard-Soft Acid-Base (HSAB) principle when selecting your alkylating agent. |
| Counter-ion | The nature of the counter-ion can influence the site of alkylation. | Experiment with different alkali metal bases (e.g., NaH vs. KH) to see if the counter-ion affects the regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of the this compound core itself?
A1: The specific side reactions depend on the synthetic route employed. For common methods like the Fischer indole synthesis or Madelung synthesis, you may encounter:
-
Incomplete cyclization: Leading to the recovery of starting materials or intermediates.
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Formation of regioisomers: Especially in Fischer indole synthesis if an unsymmetrical ketone is used.
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Dimerization or polymerization: Under harsh acidic or basic conditions.
-
Oxidation of the pyrrole ring: If the reaction is exposed to air at high temperatures.
Q2: How can I purify my substituted this compound from common byproducts?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material, provided the product is a solid.
Q3: Are there any recommended protecting groups for the pyrrole nitrogen (N1) during subsequent functionalization reactions?
A3: Yes, protecting the N1 position is often crucial to prevent unwanted side reactions. Common protecting groups for indoles and azaindoles that can be considered include:
-
Boc (tert-butoxycarbonyl): Generally stable to a wide range of conditions and readily removed with acid.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under specific conditions, providing an orthogonal protection strategy.
-
Sulfonyl groups (e.g., tosyl, mesyl): Can be used, but their removal often requires harsh conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of the pyrrole nitrogen.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).
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Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling for C-Substitution
This protocol outlines a general procedure for introducing an aryl group at a halogenated position of the this compound core (e.g., at the 2-, 3-, 4-, or 6-position).
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Signaling Pathway Visualization
Substituted pyrrolopyridines have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases. One of the key signaling pathways often targeted is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Dysregulation of this pathway is implicated in numerous pathologies.
Caption: The JAK/STAT signaling pathway and the inhibitory action of a substituted this compound derivative.
References
Purification challenges of 5-Methyl-1H-pyrrolo[2,3-c]pyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Methyl-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, potential impurities may include:
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Unreacted Precursors: Such as substituted pyridines or pyrroles used in the initial reaction.
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Isomeric Byproducts: Formation of other methylated or rearranged pyrrolopyridine isomers.
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Over-alkylation or N-alkylation Products: If alkylating agents are used.
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Residual Catalysts: Such as palladium or copper catalysts if cross-coupling reactions are employed.
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Solvent Adducts: Formation of adducts with reaction solvents.
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Polymerization Products: Under harsh reaction conditions, polymerization of starting materials or the product can occur.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and identify the number of components in a mixture.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: What are the general solubility properties of this compound?
A3: Pyrrolopyridine derivatives generally exhibit moderate to good solubility in polar organic solvents. The expected solubility profile for this compound is as follows:
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Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
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Limited Solubility: Diethyl Ether, Toluene.
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Poor Solubility: Water, Hexanes, Pentane.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptom: Broad or multiple spots on TLC analysis of the crude product. The presence of significant impurities is confirmed by ¹H NMR or LC-MS.
Possible Causes:
-
Incomplete reaction.
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Formation of significant side products due to non-optimized reaction conditions (temperature, reaction time, stoichiometry).
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Degradation of the product during work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Detailed Methodologies:
-
Reaction Monitoring:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes mixture).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by staining.
-
The reaction is complete when the starting material spot has disappeared.
-
-
Work-up Modification:
-
If the product is sensitive to acid, use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction.
-
If the product is sensitive to base, use a mild acidic wash (e.g., dilute citric acid solution).
-
Minimize exposure to high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.
-
Issue 2: Difficulty in Separation of Closely-Eluting Impurities by Column Chromatography
Symptom: Co-elution of the product with one or more impurities during silica gel column chromatography, resulting in impure fractions.
Possible Causes:
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Impurities have similar polarity to the product.
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Inappropriate solvent system for chromatography.
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Overloading of the column.
Troubleshooting Strategies:
| Strategy | Description | Recommended Action |
| Solvent System Optimization | The polarity of the eluent is critical for good separation. | Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). Gradually increase the polarity. The addition of a small percentage of a third solvent (e.g., Methanol or Triethylamine for basic compounds) can significantly improve separation. |
| Column Packing and Loading | Improperly packed or overloaded columns lead to poor separation. | Ensure the column is packed uniformly without air bubbles. The amount of crude product loaded should typically be 1-5% of the weight of the silica gel. |
| Alternative Chromatography | Silica gel may not be the optimal stationary phase. | Consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica gel (C18). |
| Recrystallization | If the product is a solid, recrystallization can be a powerful purification technique. | Screen for a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. |
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Run TLCs in various solvent systems (e.g., different ratios of Hexanes:Ethyl Acetate, DCM:Methanol). The ideal solvent system will give a good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Column Preparation:
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Select a column of appropriate size.
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
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Combine the pure fractions and evaporate the solvent.
-
Issue 3: Product Degradation on Silica Gel
Symptom: Streaking on TLC plates, low recovery from column chromatography, and the appearance of new, more polar impurities in the collected fractions.
Possible Causes:
-
The pyrrolopyridine nitrogen is basic and can interact strongly with the acidic silica gel.
-
The compound is unstable to the acidic nature of standard silica gel.
Logical Flow for Mitigation:
Caption: Mitigation strategies for product degradation on silica gel.
Detailed Methodologies:
-
Neutralizing Silica Gel:
-
Prepare the column eluent.
-
Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia solution (typically 0.1-1% v/v), to the eluent.
-
Use this modified eluent to pack the column and elute the product. This will neutralize the acidic sites on the silica gel.
-
-
Using Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative for basic compounds.
-
Reverse-Phase Silica (C18): Purification is based on hydrophobicity rather than polarity. A typical eluent would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
-
Minimizing Contact Time:
-
Use flash column chromatography with applied pressure to speed up the elution process.
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Avoid letting the column run dry or sit for extended periods with the compound on it.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Throughput |
| Silica Gel Chromatography | 85 | >98 | 75 | Moderate |
| (Hexanes:EtOAc) | ||||
| Recrystallization | 85 | >99 | 60 | High |
| (Ethanol/Water) | ||||
| Preparative HPLC (C18) | 85 | >99.5 | 50 | Low |
| (Acetonitrile/Water) |
Table 2: Common ¹H NMR Impurity Chemical Shifts in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Hexanes | ~0.9, ~1.2-1.4 | m, m |
| Triethylamine | ~1.0 (CH₃), ~2.5 (CH₂) | t, q |
| Water | 1.56 | s (broad) |
Note: Chemical shifts can vary slightly depending on the sample concentration and other components in the solution.
Improving the selectivity of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-based inhibitors
Welcome to the technical support center for researchers working with 5-Methyl-1H-pyrrolo[2,3-c]pyridine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of this important class of compounds, particularly concerning the improvement of kinase selectivity.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound (5-azaindole) scaffold a good starting point for kinase inhibitors?
A1: The this compound scaffold is considered a "privileged structure" in medicinal chemistry for several reasons. Its bicyclic nature mimics the purine core of ATP, the natural substrate for kinases, allowing it to effectively bind to the highly conserved ATP binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H can serve as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region. The methyl group at the 5-position can provide additional beneficial interactions or be a vector for further chemical modification.
Q2: I have a potent this compound-based inhibitor, but it shows activity against several off-target kinases. What are the general strategies to improve its selectivity?
A2: Improving the selectivity of kinase inhibitors is a common challenge. Key strategies include:
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Structure-Based Design: If a crystal structure of your inhibitor bound to the target kinase is available, you can identify unique sub-pockets in the ATP-binding site that are not present in off-target kinases. Modifications to your compound that exploit these differences can enhance selectivity.
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Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your inhibitor. Changes to substituents on the pyrrolopyridine core can introduce steric hindrance that prevents binding to certain off-target kinases or can form specific interactions with your target kinase.
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Scaffold Hopping: In some cases, replacing the this compound core with a related but distinct heterocyclic system might retain the desired interactions with the target kinase while altering the off-target profile.
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Targeting Allosteric Sites: While more challenging, designing inhibitors that bind to sites other than the conserved ATP pocket can lead to very high selectivity.
Q3: Which positions on the this compound ring are most critical for modulating selectivity?
A3: Based on studies of related pyrrolopyridine and azaindole scaffolds, the substitution pattern at positions C3 and the pyrrole nitrogen (N1) often has a significant impact on kinase selectivity. Substituents at these positions can be directed towards less conserved regions of the ATP-binding pocket, allowing for discrimination between different kinases. For example, introducing bulky or specifically interacting groups at these positions can be a key strategy to enhance selectivity.
Q4: My inhibitor has poor cellular activity despite good biochemical potency. What could be the issue?
A4: A discrepancy between biochemical potency (IC50) and cellular activity can arise from several factors, including:
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Poor Membrane Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
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High Protein Binding: The inhibitor may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target.
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Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (like P-gp), which actively remove it from the cell.
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Metabolic Instability: The inhibitor might be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Problem 1: Low Selectivity Against a Closely Related Kinase
Your this compound-based inhibitor is potent against your target kinase (e.g., JAK1) but also shows significant activity against a closely related family member (e.g., JAK2), leading to potential off-target effects.
| Possible Cause | Suggested Solution |
| High Homology in the ATP-Binding Pocket | Perform a sequence and structural alignment of the ATP-binding sites of the on-target and off-target kinases. Identify non-conserved residues. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the unique residues of your target kinase or create steric clashes with the residues of the off-target kinase. |
| Inhibitor Occupies a Conserved Region | Introduce functional groups that extend into less conserved regions of the binding pocket. For instance, modifications at the C3 position of the pyrrolopyridine core can often be directed towards the solvent-exposed region, where kinase diversity is greater. |
| Lack of Specificity-Enhancing Interactions | Incorporate moieties that can form directional interactions. For example, adding a hydroxyl group could form a specific hydrogen bond with a unique serine or threonine residue in the target kinase's active site. Studies on related scaffolds have shown that adding a C-2 hydroxyethyl moiety can significantly improve JAK1 selectivity over JAK2.[1] |
Problem 2: Broad Off-Target Activity Across Multiple Kinase Families
Your inhibitor shows activity against a wide range of unrelated kinases in a kinase panel screen, indicating a promiscuous binding profile.
| Possible Cause | Suggested Solution |
| Excessive Lipophilicity or "Greasy" Moieties | Reduce the lipophilicity (cLogP) of your compound. High lipophilicity can lead to non-specific, hydrophobic-driven binding. Consider replacing lipophilic groups with more polar ones that can still maintain key interactions. |
| High Conformational Flexibility | Introduce conformational constraints. A flexible molecule can adapt to multiple binding sites. Rigidifying the structure, for example by introducing rings or bulky groups that lock a specific conformation, can improve selectivity for the target kinase. |
| Dominant Hinge-Binding without Other Anchors | Design modifications that form additional interactions outside the hinge region. While hinge binding is crucial for potency, selectivity is often achieved by exploiting interactions deeper in the ATP pocket or in adjacent regions. |
Data Presentation
The following table provides an illustrative example of a structure-activity relationship (SAR) for improving kinase selectivity, based on data from a closely related N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide series targeting JAK1.[2] This data demonstrates how modifications can impact potency and selectivity against other JAK family members.
| Compound | Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| 38a | (S,S)-enantiomer of a 2-methylpiperidine | 1.5 | 35.8 | 112.3 | 64.7 | ~24-fold |
| 31g | Racemic mixture of a 2-methylpiperidine | 3.2 | 65.4 | 201.7 | 125.3 | ~20-fold |
Note: This data is for a related scaffold and is intended for illustrative purposes to show how chemical modifications can influence selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a general method for assessing the selectivity of a this compound-based inhibitor against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. A typical starting concentration for screening is 10 µM.
-
Reaction Setup: In a microplate, add the specific kinase, its corresponding substrate, and the diluted inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km value for each specific kinase to allow for a more accurate comparison of inhibitor potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested inhibitor concentration. For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
Visualizations
References
- 1. Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-1H-pyrrolo[2,3-c]pyridine (Cmpd-X)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a hypothetical kinase inhibitor referred to herein as Cmpd-X. Cmpd-X is designed as a potent inhibitor of Kinase A, but like many small molecules, it can exhibit off-target effects that may influence experimental outcomes. This guide will help you identify and address potential off-target activities of Cmpd-X in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a more potent cytotoxic effect than expected based on the reported IC50 for the primary target, Kinase A. Could this be due to off-target effects?
A1: Yes, this is a common observation with kinase inhibitors and can often be attributed to off-target effects. Cmpd-X may be inhibiting other kinases or proteins that are critical for cell survival in your specific cell line. It is also possible that the observed cytotoxicity is a result of on-target inhibition of Kinase A in a cellular context where it is essential for survival. To investigate this, we recommend performing a cell viability assay in a cell line where Kinase A is known to be non-essential. A significant cytotoxic effect in such a cell line would suggest off-target activity.
Q2: I am observing unexpected phenotypic changes in my cellular assays that are not consistent with the known function of Kinase A. How can I determine if these are off-target effects?
A2: Unexpected phenotypes are often a sign of off-target activity. To dissect this, you can employ several strategies. A rescue experiment, where you introduce a drug-resistant mutant of Kinase A into your cells, can help determine if the phenotype is on-target. If the phenotype persists in the presence of the resistant mutant and Cmpd-X, it is likely an off-target effect. Additionally, using a structurally unrelated inhibitor of Kinase A should reproduce the on-target phenotype. If the phenotype is unique to Cmpd-X, it is likely due to its specific off-target profile.
Q3: How can I identify the potential off-targets of Cmpd-X?
A3: Identifying the specific off-targets of a small molecule inhibitor generally requires specialized assays. A common approach is to perform a broad-panel kinase screen where the inhibitory activity of Cmpd-X is tested against a large number of purified kinases. This can provide a comprehensive profile of the compound's selectivity. For an unbiased approach in a cellular context, chemical proteomics methods can be employed to identify the proteins that Cmpd-X directly binds to within the cell.
Q4: Can off-target effects be beneficial for my research?
A4: While often considered a confounding factor, off-target effects can sometimes be leveraged for therapeutic benefit, a concept known as polypharmacology. If an off-target activity contributes to a desirable outcome, such as enhanced cancer cell killing, it may be worth investigating further. However, it is crucial to deconvolute the on-target and off-target contributions to the observed effect to have a clear understanding of the mechanism of action.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Cmpd-X across different cell lines.
-
Possible Cause: The cellular context, including the expression levels of the primary target and potential off-targets, can significantly influence the apparent potency of an inhibitor. A cell line with high expression of an off-target that is sensitive to Cmpd-X may show a lower IC50.
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Perform western blotting or qPCR to determine the relative expression levels of Kinase A and any known or suspected off-targets in the cell lines you are using.
-
Correlate Expression with Potency: Analyze if there is a correlation between the expression of the target or off-targets and the observed IC50 values.
-
Use a Target Engagement Assay: If available, a cellular target engagement assay can confirm that Cmpd-X is binding to Kinase A in your cells at the concentrations you are using.
-
Issue 2: Activation of a compensatory signaling pathway upon treatment with Cmpd-X.
-
Possible Cause: Inhibition of a key signaling node can sometimes lead to the activation of feedback loops or crosstalk with other pathways, which can compensate for the initial inhibition and potentially lead to drug resistance.
-
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: A broad phospho-proteomic screen can provide a global view of the signaling changes induced by Cmpd-X and help identify activated compensatory pathways.
-
Western Blot Analysis: Based on the known signaling network of Kinase A, use western blotting to probe the phosphorylation status of key upstream and downstream effectors in the presence of Cmpd-X.
-
Combination Therapy: If a compensatory pathway is identified, consider using a combination of Cmpd-X with an inhibitor of the compensatory pathway to achieve a more potent biological response.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of Cmpd-X
This table summarizes the in vitro inhibitory activity of Cmpd-X against a panel of selected kinases. The data highlights the primary target (Kinase A) and potential off-targets.
| Kinase | IC50 (nM) |
| Kinase A (Primary Target) | 15 |
| Kinase B | 250 |
| Kinase C | 800 |
| Kinase D | > 10,000 |
| Kinase E | > 10,000 |
Table 2: Cellular IC50 of Cmpd-X in Different Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment with Cmpd-X in three different cancer cell lines.
| Cell Line | Primary Target (Kinase A) Expression | Cellular IC50 (nM) |
| Cell Line 1 | High | 50 |
| Cell Line 2 | Moderate | 200 |
| Cell Line 3 | Low | 1500 |
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with Cmpd-X at various concentrations for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Kinase A, total Kinase A, phospho-ERK, total ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Cmpd-X. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: On-target and off-target effects of Cmpd-X.
Technical Support Center: Optimization of 5-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo optimization of 5-Methyl-1H-pyrrolo[2,3-c]pyridine and its analogs. This class of compounds has shown significant promise, particularly as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[1][2][3]
Troubleshooting Guides
Effective in vivo studies rely on overcoming challenges related to formulation, bioavailability, and experimental variability. The following guide addresses common issues encountered during the preclinical development of this compound derivatives.
Table 1: Common Issues in In Vivo Studies and Recommended Solutions
| Issue | Potential Causes | Recommended Solutions |
| Low Oral Bioavailability | - Poor aqueous solubility of the compound. - High first-pass metabolism in the gut wall and liver. - Efflux by transporters such as P-glycoprotein (P-gp). | - Formulation Optimization: Utilize solubility-enhancing excipients like co-solvents (PEG300, DMSO), surfactants (Tween-80), or create amorphous solid dispersions.[4] A common vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[5] - Prodrug Approach: Design a prodrug that is more soluble and is converted to the active compound in vivo. - Co-administration with Inhibitors: Use with inhibitors of relevant metabolic enzymes (e.g., CYP3A4) or efflux transporters, though this can complicate data interpretation. |
| High In Vivo Variability | - Inconsistent formulation (e.g., precipitation of the compound). - Inaccurate dosing technique (e.g., oral gavage). - Genetic variability within the animal strain. - Animal stress affecting physiological parameters. | - Formulation Quality Control: Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each dose. - Standardized Procedures: Implement consistent and well-practiced dosing procedures. Ensure proper restraint and gavage technique.[6][7] - Use of Inbred Strains: Employ genetically homogenous animal strains to minimize biological variability.[4] - Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment and handling. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Insufficient drug exposure at the target tissue. - Rapid clearance of the compound. - Poor metabolic stability. - The in vitro model does not accurately reflect the in vivo disease biology. | - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, AUC, and half-life to ensure adequate drug exposure. - Metabolic Stability Assessment: Perform in vitro microsomal stability assays to predict in vivo clearance.[8] - Dose Escalation Studies: Evaluate higher doses to determine if a therapeutic window can be achieved. - Refine the Animal Model: Ensure the chosen xenograft or disease model is appropriate and well-characterized. |
| Toxicity or Adverse Events | - Off-target effects of the compound. - Formulation vehicle toxicity. - Compound precipitating in vivo, leading to local or systemic toxicity. | - In Vitro Safety Profiling: Screen the compound against a panel of off-target proteins. - Vehicle Toxicity Studies: Run a control group with only the vehicle to assess its tolerability. - Dose-Ranging Studies: Determine the maximum tolerated dose (MTD) before initiating efficacy studies. - Careful Observation: Monitor animals closely for clinical signs of toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for many of the optimized this compound derivatives under investigation?
A1: A significant number of optimized 1H-pyrrolo[2,3-c]pyridine derivatives are potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is an epigenetic enzyme that plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression.[8] Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][9]
Q2: How can I improve the solubility of my this compound analog for oral administration in mice?
A2: Due to the typically hydrophobic nature of this scaffold, improving aqueous solubility is critical for oral in vivo studies. A tiered approach is recommended:
-
Simple Solutions: Start by assessing the solubility in various pharmaceutically acceptable co-solvents such as polyethylene glycol 300 (PEG300), propylene glycol (PG), and dimethyl sulfoxide (DMSO).
-
Surfactant-Based Formulations: If simple co-solvents are insufficient, the addition of non-ionic surfactants like Tween-80 or Cremophor EL can help to create micellar solutions or microemulsions that improve solubility and absorption. A commonly used vehicle for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Amorphous Solid Dispersions (ASDs): For highly insoluble compounds, creating an ASD by dispersing the compound in a polymer matrix can significantly enhance its dissolution rate and oral bioavailability.[4]
Q3: What are the key pharmacokinetic parameters to assess during the in vivo optimization of these compounds?
A3: The primary pharmacokinetic (PK) parameters to evaluate include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Cmax (Tmax): The time at which Cmax is observed.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for designing effective dosing regimens for efficacy studies.
Q4: What are typical starting doses and administration routes for in vivo efficacy studies with these compounds?
A4: The starting dose for efficacy studies is typically determined from prior dose-ranging tolerability studies. For potent 1H-pyrrolo[2,3-c]pyridine LSD1 inhibitors, oral administration (p.o.) via gavage is a common route. Efficacy in xenograft models of AML has been observed at doses ranging from 10 to 20 mg/kg, administered daily.[10] It is essential to conduct a maximum tolerated dose (MTD) study before commencing efficacy trials to ensure the selected doses are well-tolerated.
Quantitative Data
The following tables summarize in vitro and in vivo data for representative 1H-pyrrolo[2,3-c]pyridine derivatives that have been optimized as LSD1 inhibitors.
Table 2: In Vitro Activity of Representative 1H-Pyrrolo[2,3-c]pyridine LSD1 Inhibitors
| Compound | LSD1 IC₅₀ (nM) | MV4-11 Cell Growth IC₅₀ (nM) | Kasumi-1 Cell Growth IC₅₀ (nM) | NCI-H526 Cell Growth IC₅₀ (nM) |
| Compound 23e | 1.2 | 5.0 | 4.0 | 110 |
| Compound 46 | 3.1 | 0.6 | Not Reported | 1.1 |
| Data sourced from multiple studies.[8][10] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for Lead Compound 23e in Mice
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Cmax | 945 ng/mL |
| AUC₀-∞ | 6486 h·ng/mL |
| t₁/₂ | 4.16 h |
| Tumor Growth Inhibition (TGI) in MV4-11 Xenograft Model (20 mg/kg, p.o.) | 63.25% |
| Data for compound 23e (referred to as compound [I] in the source).[10] |
Experimental Protocols
Below are generalized protocols for key experiments in the in vivo optimization of this compound derivatives, based on published studies.[5][10]
Protocol 1: Oral Formulation Preparation
-
Weigh the desired amount of the 1H-pyrrolo[2,3-c]pyridine derivative.
-
Add 10% (v/v) of dimethyl sulfoxide (DMSO) to the compound and vortex until fully dissolved.
-
Add 40% (v/v) of polyethylene glycol 300 (PEG300) and mix thoroughly.
-
Add 5% (v/v) of Tween-80 and vortex to ensure a homogenous solution.
-
Finally, add 45% (v/v) of sterile saline and mix until a clear solution is obtained.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Mouse Pharmacokinetic Study
-
Animals: Use male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer the compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the drug concentration.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 3: AML Xenograft Efficacy Study
-
Cell Culture: Culture human AML cells (e.g., MV4-11) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the compound (e.g., at 10 or 20 mg/kg) or vehicle orally once daily for a specified period (e.g., 21-28 days).
-
Endpoint: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the optimization of this compound derivatives.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theraindx.com [theraindx.com]
- 9. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: Benchmarking 5-Methyl-1H-pyrrolo[2,3-c]pyridine Analogues Against Approved Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational compound scaffold, represented by a 1H-pyrrolo[2,3-b]pyridine derivative, against established Fibroblast Growth Factor Receptor (FGFR) inhibitors currently in clinical use: Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib. While specific experimental data for 5-Methyl-1H-pyrrolo[2,3-c]pyridine is not publicly available, this guide utilizes data for a closely related structural analogue, a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative (herein referred to as Compound 4h), to provide an illustrative comparison of a novel chemical scaffold against approved drugs.
The aberrant activation of the FGFR signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to offer a valuable resource for researchers in the field of oncology and drug discovery.
The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, differentiation, and angiogenesis. Genetic alterations such as gene fusions, amplifications, or activating mutations in FGFRs can lead to constitutive signaling, promoting tumorigenesis.
Comparative Analysis of FGFR Inhibitors
The following tables summarize the in vitro potency of the selected FGFR inhibitors against the four FGFR isoforms. The data for approved drugs are compiled from various publicly available sources, and "Compound 4h" data is from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1]
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Compound 4h | 7 | 9 | 25 | 712 | [1] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | [2][3][4][5][6][7] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [5][7][8][9][10][11][12] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [7][13][14][15][16] |
| Futibatinib | 1.8 - 3.9 | 1.3 - 1.4 | 1.6 | 3.7 - 8.3 | [17][18][19][20] |
Note: IC50 values can vary between different assays and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard protocols for key assays used in the preclinical evaluation of FGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
Protocol Outline:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate kinase assay buffer; ATP; substrate (e.g., a synthetic peptide); test compounds; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds, FGFR enzyme, and substrate mixture.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol Outline:
-
Cell Culture: Culture cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification) in appropriate media.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a detergent solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis of FGFR Phosphorylation
This technique is used to determine if a compound inhibits the autophosphorylation of FGFR in a cellular context, confirming on-target activity.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Culture and treat cancer cells with the test compound as in the proliferation assay.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH) for normalization.
-
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with several potent and selective agents now approved for clinical use. The comparative data presented in this guide highlights the nanomolar potency of approved inhibitors against FGFRs 1, 2, and 3. The investigational 1H-pyrrolo[2,3-b]pyridine scaffold, as represented by "Compound 4h," also demonstrates potent inhibition of these isoforms, suggesting that this chemical class warrants further investigation. However, its significantly weaker activity against FGFR4 distinguishes it from the broader-spectrum approved inhibitors like Erdafitinib and Futibatinib.
The provided experimental protocols offer a framework for the preclinical evaluation of novel FGFR inhibitors, enabling researchers to generate robust and comparable data. As the field moves forward, head-to-head comparative studies and the exploration of novel chemical scaffolds will be crucial in developing next-generation FGFR inhibitors with improved efficacy and safety profiles.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Futibatinib | FGFR | TargetMol [targetmol.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Validation of the Pyrrolo[2,3-c]pyridine Scaffold as a Source of Therapeutic Agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the pyrrolo[2,3-c]pyridine core has emerged as a promising framework for the development of potent inhibitors targeting key enzymes implicated in cancer and other diseases. This guide provides a comprehensive comparison of therapeutic agents derived from this scaffold, with a primary focus on their validation as inhibitors of Lysine-specific demethylase 1 (LSD1), a critical epigenetic regulator. We present supporting experimental data, detailed methodologies, and comparative analyses with alternative therapies to aid researchers and drug development professionals in their evaluation of this therapeutic strategy.
Targeting LSD1: A Promising Avenue in Oncology
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9.[1][2] Dysregulation of LSD1 activity is strongly associated with the progression of various human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it an attractive therapeutic target.[1][3] Inhibition of LSD1 can block cancer cell proliferation, induce differentiation, and suppress malignant transformation.[2][4]
A novel class of reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold has been developed, demonstrating high potency and selectivity.[2][5] This guide focuses on the validation of this scaffold through a detailed comparison of its derivatives with the known LSD1 inhibitor GSK-354 and other therapeutic alternatives.
Comparative Efficacy of Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitors
The therapeutic potential of pyrrolo[2,3-c]pyridine derivatives has been demonstrated through their potent inhibition of LSD1 enzymatic activity and their profound effects on cancer cell growth. The following tables summarize the quantitative data comparing a lead compound from this class, Compound 46, with the established LSD1 inhibitor, GSK-354.
Table 1: Comparative Inhibitory Activity against LSD1 Enzyme
| Compound | Scaffold | LSD1 IC50 (nM) |
| Compound 46 | Pyrrolo[2,3-c]pyridine | 3.1 [2][5] |
| GSK-354 | Pyridine | 130[6] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Fold Improvement vs. GSK-354 |
| Compound 46 | MV4;11 | AML | 0.6 [2][5] | 201x[2] |
| MOLM-13 | AML | 31 [2] | 20x[2] | |
| H1417 | SCLC | 1.1 [2][5] | 193x[2] | |
| GSK-354 | MV4;11 | AML | 121[2] | - |
| MOLM-13 | AML | 620[2] | - | |
| H1417 | SCLC | 212[2] | - |
Alternative Therapeutic Strategies and Targets
While LSD1 inhibition shows significant promise, it is crucial to consider the broader landscape of therapeutic options for AML and SCLC.
Table 3: Alternative Therapeutic Targets and Inhibitors for AML and SCLC
| Target | Inhibitor Class | Examples (in clinical trials) | Mechanism of Action |
| FLT3 | Kinase Inhibitors | Gilteritinib, Quizartinib | Inhibit mutated FLT3 kinase in AML. |
| IDH1/IDH2 | Metabolic Enzyme Inhibitors | Ivosidenib, Enasidenib | Inhibit mutant IDH enzymes in AML. |
| BCL-2 | Apoptosis Regulators | Venetoclax | Promotes apoptosis in cancer cells. |
| DLL3 | Antibody-Drug Conjugates | Rovalpituzumab tesirine | Targets delta-like ligand 3 in SCLC. |
| PD-L1 | Immune Checkpoint Inhibitors | Atezolizumab, Durvalumab | Blocks immune suppression in SCLC. |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.
LSD1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1. A common method is the peroxidase-coupled assay.[7][8]
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red), the H₂O₂ generates a fluorescent or colorimetric signal that is proportional to LSD1 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
Substrate: Dimethylated H3(1-21)K4 peptide.
-
Detection Mix: Amplex Red and HRP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds at various concentrations to the wells.
-
Add LSD1 enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the peptide substrate.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection mix.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation of cancer cells.[2][9]
Principle: Cell viability is assessed using a reagent such as resazurin (alamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo). Metabolically active cells reduce resazurin to the fluorescent resorufin, or produce ATP, which is quantified.
Protocol:
-
Cell Culture:
-
Culture AML (e.g., MV4;11, MOLM-13) or SCLC (e.g., H1417) cells in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure fluorescence or luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.
-
Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.
-
Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an early indication of its pharmacokinetic properties.[10][11][12]
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Liver Microsomes: Human, mouse, rat, or dog liver microsomes.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Assay Procedure:
-
Pre-warm the microsomes and test compound in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining compound concentration versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: LSD1 Signaling Pathway and Inhibition by Pyrrolo[2,3-c]pyridine Derivatives.
Caption: Experimental Workflow for the Validation of a Therapeutic Target.
Conclusion
The pyrrolo[2,3-c]pyridine scaffold represents a highly promising starting point for the development of novel and potent LSD1 inhibitors. The compelling preclinical data for compounds derived from this scaffold, particularly their superior enzymatic and anti-proliferative activity compared to established inhibitors like GSK-354, strongly validates LSD1 as a therapeutic target and highlights the potential of this chemical class. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of these promising therapeutic candidates. Further in vivo studies and clinical trials will be crucial to fully elucidate their therapeutic utility in treating AML, SCLC, and other malignancies.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theraindx.com [theraindx.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Novel Pyrrolopyridine-Based Compounds and Established JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative against well-established Janus Kinase 1 (JAK1) inhibitors: Filgotinib, Upadacitinib, and Abrocitinib. Due to the limited publicly available data on 5-Methyl-1H-pyrrolo[2,3-c]pyridine as a JAK1 inhibitor, this guide utilizes data for a closely related and well-characterized compound from the pyrrolo[2,3-b]pyridine class to facilitate a meaningful and data-driven comparison. This analysis focuses on inhibitory potency, selectivity, and the underlying experimental methodologies.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of the JAK-STAT signaling pathway. This pathway is essential for transducing signals for a wide range of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. Consequently, inhibiting JAK enzymes, particularly JAK1, has emerged as a promising therapeutic strategy for these conditions.[1]
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of a representative 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative compared to Filgotinib, Upadacitinib, and Abrocitinib against the four JAK family members. Lower IC50 values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) | Selectivity (TYK2/JAK1) |
| Representative Pyrrolo[2,3-b]pyridine | 72[2] | ~864 | >864 | >864 | ~12x | >12x | >12x |
| Filgotinib | 10[3] | 28[3] | 810[3] | 116[3] | 2.8x | 81x | 11.6x |
| Upadacitinib | 43[4] | 120[4] | 2300[4] | 4700[4] | 2.8x | 53.5x | 109.3x |
| Abrocitinib | 29[5] | 803[5] | >10,000[5] | 1250[5] | 27.7x | >344.8x | 43.1x |
Note: Data for the representative pyrrolo[2,3-b]pyridine is based on a specific analog reported in the literature, as data for this compound is not available.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The JAK-STAT signaling pathway and the point of JAK1 inhibition.
Caption: A typical experimental workflow for evaluating JAK1 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme. Luminescence-based assays that measure ATP consumption, such as ADP-Glo™, are commonly used.[1]
Objective: To quantify the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative) and known inhibitors
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (a potent pan-kinase inhibitor).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific JAK enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cellular STAT Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of a JAK1 inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.[6]
Objective: To determine the effect of a test compound on the phosphorylation of a specific STAT protein downstream of JAK1 activation.
Materials:
-
A suitable cell line that expresses the relevant cytokine receptor and JAK1 (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like TF-1 cells)
-
Cytokine for stimulation (e.g., Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ))
-
Test compound and known inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT3 Tyr705) and anti-total-STAT (e.g., anti-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or controls for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total STAT protein to serve as a loading control.[6]
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total STAT proteins. Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition at different compound concentrations.
Conclusion
The development of selective JAK1 inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. While established drugs like Filgotinib, Upadacitinib, and Abrocitinib have demonstrated clinical efficacy, the exploration of novel chemical scaffolds, such as the pyrrolopyridine core, continues to be a promising avenue for identifying next-generation inhibitors with improved potency and selectivity profiles. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these compounds, which is essential for advancing the field of JAK inhibitor drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Pyrrolopyridine Derivatives: In Vitro and In Vivo Activity Correlation
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors
A series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.
Data Presentation
Table 1: In Vitro Activity of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives against SARS-CoV-2 Mpro
| Compound | Target | In Vitro Assay | IC50 (µM) |
| 25 | SARS-CoV-2 Mpro | Enzyme Inhibition | 5.42 |
| 29 | SARS-CoV-2 Mpro | Enzyme Inhibition | 3.22 |
| Lopinavir (Reference) | SARS-CoV-2 Mpro | Enzyme Inhibition | 82.17 |
| GC376 (Reference) | SARS-CoV-2 Mpro | Enzyme Inhibition | 12.85 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of SARS-CoV-2 Mpro by measuring the cleavage of a specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by Mpro, flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT), test compounds, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the Mpro enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a defined period.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal.
-
The percentage of inhibition is determined relative to a control with no inhibitor, and the IC50 value is calculated from the dose-response curve.[1][2][3][4]
-
Mandatory Visualization
Caption: Workflow for SARS-CoV-2 Mpro FRET-based inhibition assay.
1H-pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration. Abnormal activation of the FGFR signaling pathway is implicated in various cancers.
Data Presentation
Table 2: In Vitro and In Vivo Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 4h
| Compound | Target | In Vitro Assay | IC50 (nM) | In Vivo Model | Activity |
| 4h | FGFR1 | Kinase Assay | 7 | 4T1 Breast Cancer Xenograft | Tumor Growth Inhibition |
| FGFR2 | Kinase Assay | 9 | |||
| FGFR3 | Kinase Assay | 25 | |||
| FGFR4 | Kinase Assay | 712 |
Experimental Protocols
FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the FGFR kinase. Binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a high degree of Fluorescence Resonance Energy Transfer (FRET). Inhibitors that bind to the ATP site of the kinase compete with the tracer, leading to a loss of FRET.[5]
-
Materials: Recombinant FGFR enzyme, LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer, assay buffer, test compounds, and a fluorescence plate reader.[5]
-
Procedure:
-
Prepare serial dilutions of the test compound.[5]
-
Add the test compound, kinase/antibody mixture, and tracer to the wells of a microplate.[5]
-
Incubate at room temperature to allow the binding reaction to reach equilibrium.[5]
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Calculate the ratio of the acceptor and donor emission signals and determine the IC50 values from the dose-response curves.[5]
-
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells with FGFR alterations (e.g., 4T1 breast cancer cells) are subcutaneously implanted into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., derivative 4h) is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[6][7]
-
Mandatory Visualization
Caption: Simplified overview of the FGFR signaling pathway.[8][9][10][11][12]
1H-pyrrolo[2,3-b]pyridine Derivatives as Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory pathways. Inhibition of PDE4B leads to increased cAMP levels and subsequent suppression of pro-inflammatory cytokine production.[13][14]
Data Presentation
Table 3: In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative 11h
| Compound | Target | In Vitro Assay | IC50 (µM) | Cellular Assay | Activity |
| 11h | PDE4B | Enzyme Inhibition | 0.14 | TNF-α Release (LPS-stimulated macrophages) | Significant Inhibition |
| PDE4D | Enzyme Inhibition | >0.84 |
Experimental Protocols
PDE4B Inhibition Assay
-
Principle: Measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4B enzyme.
-
Procedure: A number of variants were synthesized and evaluated in an enzymatic PDE4B and PDE4D assay for activity.[14]
TNF-α Release Assay in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[15]
-
Procedure:
-
Culture macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the IC50 value for the inhibition of TNF-α release.[15][16]
-
Mandatory Visualization
Caption: Workflow for measuring TNF-α release in macrophages.
1H-pyrrolo[2,3-b]pyridine Derivatives as JAK1-Selective Inhibitors
Derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent and selective inhibitors of Janus kinase 1 (JAK1). The JAK/STAT signaling pathway is crucial for mediating inflammatory and autoimmune responses, making JAK1 a promising therapeutic target.
Data Presentation
Table 4: In Vitro Activity of a JAK1-Selective Inhibitor
| Compound | Target | In Vitro Assay | Potency | Cellular Assay | Activity |
| 31g | JAK1 | Kinase Assay | Potent Inhibition | TGF-β-induced Hepatic Stellate Cells | Inhibition of proliferation and migration |
Specific IC50 values were not provided in the initial search results, but the compound was described as a potent inhibitor.
Experimental Protocols
JAK1 Kinase Assay
-
Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JAK1 enzyme.
-
Procedure: The assay is typically performed by incubating the JAK1 enzyme, a substrate peptide (e.g., IRS-1tide), ATP, and the test compound. The amount of phosphorylated substrate is then quantified, often using methods like Kinase-Glo® which measures ATP consumption.[17][18]
Mandatory Visualization
Caption: Simplified overview of the JAK/STAT signaling pathway.[19][20][21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOMCL-085, a novel multi-targeted FGFR inhibitor, displays potent anticancer activity in FGFR-addicted human cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. JAK1 Kinase Enzyme System [promega.com]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. cusabio.com [cusabio.com]
- 23. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Unraveling the Selectivity of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Analysis
While the specific cross-reactivity profile of 5-Methyl-1H-pyrrolo[2,3-c]pyridine kinase inhibitors remains to be extensively published, a comprehensive analysis of the closely related and well-studied 1H-pyrrolo[2,3-b]pyridine scaffold provides critical insights for researchers in drug discovery. This guide offers a comparative look at the selectivity of two distinct 1H-pyrrolo[2,3-b]pyridine-based inhibitors, a potent TNIK inhibitor and the CDK8 inhibitor "Compound 22," supported by established experimental methodologies.
The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, serves as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bonds within the kinase hinge region has led to the development of potent inhibitors for a variety of kinase targets. Understanding the cross-reactivity profile of these compounds is paramount for developing safe and effective therapeutics by minimizing off-target effects.
Comparative Kinase Inhibition Profiles
To illustrate the diverse selectivity profiles achievable with the 1H-pyrrolo[2,3-b]pyridine scaffold, we compare a highly potent Traf2- and NCK-interacting kinase (TNIK) inhibitor with Compound 22, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).
| Compound | Primary Target | IC50 (nM) | Key Off-Target Kinases (Selectivity) |
| TNIK Inhibitor (Example) | TNIK | < 1[1] | Data not publicly available, but high potency suggests potential for off-target effects that require comprehensive profiling. |
| Compound 22 | CDK8 | 48.6[2] | Good selectivity against a panel of 63 kinases, with CDK7 being the most significant off-target (IC50 = 205.6 nM, >4.4-fold selectivity).[2] |
Signaling Pathways of Primary Targets
The therapeutic implications of these inhibitors are defined by the biological roles of their primary targets.
TNIK is a key regulator of the Wnt signaling pathway.[3][4] It acts downstream to phosphorylate T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes, which are often implicated in cancer cell proliferation.[4][5]
CDK8 , a component of the Mediator complex, is a transcriptional regulator involved in multiple signaling pathways, including the Wnt/β-catenin, p53, and TGF-β pathways.[6][7] Its dysregulation is associated with various cancers, making it an attractive therapeutic target.[6]
Experimental Protocols for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity is achieved through comprehensive screening against a large panel of kinases. Two widely adopted methods for this are the KINOMEscan™ competition binding assay and the LanthaScreen® Eu Kinase Binding Assay.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding interactions between a test compound and a large panel of kinases.
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[8]
Methodology:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[8]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[8]
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).[8]
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay designed to detect and characterize kinase inhibitors.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody (which is bound to the kinase) results in a high FRET signal. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.[9]
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer, each at four times their final desired concentrations.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of each serially diluted test compound.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio. The IC50 values are then calculated from the dose-response curves.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Head-to-Head Comparison of 1H-Pyrrolo[2,3-c]pyridine Derivatives: A Focus on Kinase Inhibitory Activity
A comprehensive head-to-head comparison of multiple 5-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives is not feasible at this time due to limited publicly available data on this specific scaffold. The majority of research on pyrrolopyridines as therapeutic agents has concentrated on other isomers, such as the pyrrolo[2,3-b], pyrrolo[3,2-c], and pyrrolo[2,3-d] cores, which have shown significant promise as kinase inhibitors in oncology.
To provide a valuable and illustrative guide for researchers, this document presents a representative head-to-head comparison of a series of 1H-pyrrolo[2,3-b]pyridine derivatives investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. This closely related scaffold showcases the typical data, experimental protocols, and structure-activity relationships (SAR) that are crucial in the evaluation of such compounds.
Comparative Analysis of FGFR1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against the FGFR1 kinase. The variation in substituents on the core scaffold allows for an analysis of their impact on potency.
| Compound ID | R Group | FGFR1 IC50 (nM)[1][2] |
| 1 | H | 1900 |
| 4a | 3-methoxyphenyl | 98 |
| 4b | 3-chlorophenyl | 150 |
| 4h | 3,5-dimethoxyphenyl | 7 |
| 4l | 3-ethoxyphenyl | 21 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
In Vitro FGFR1 Kinase Assay
A common method to determine the enzymatic activity of kinase inhibitors is through an in vitro kinase assay. The following is a representative protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
The FGFR1 enzyme and the peptide substrate are mixed in the kinase buffer.
-
The diluted test compounds are added to the enzyme/substrate mixture in the 384-well plates.
-
The kinase reaction is initiated by adding ATP to the wells.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence is read using a plate reader.
-
-
Data Analysis:
-
The luminescence data is converted to percent inhibition relative to control wells (containing DMSO without any compound).
-
IC50 values are calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the FGFR signaling pathway and a typical experimental workflow for screening kinase inhibitors.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
References
Validating the Binding Mode of 5-Methyl-1H-pyrrolo[2,3-c]pyridine: A Molecular Docking Comparison
A guide for researchers, scientists, and drug development professionals on the computational validation of the binding mode of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, with a comparative analysis against known inhibitors of c-Met kinase.
This guide provides a comparative analysis to validate the binding mode of this compound through molecular docking. While direct experimental data for this compound is limited, this guide leverages data from structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives, which are established inhibitors of the c-Met kinase, a key target in cancer therapy.[1][2][3] The methodologies and comparisons presented herein offer a robust framework for predicting and validating the binding interactions of this novel compound.
Comparative Analysis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[4] Several small molecule inhibitors targeting c-Met have been developed, with some receiving FDA approval.[5][6] A common scaffold among many potent c-Met inhibitors is the 1H-pyrrolo[2,3-b]pyridine core.[3][7] The following table summarizes the activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against the c-Met kinase, providing a baseline for comparison with novel analogues like this compound.
| Compound | Target Kinase | IC50 (nM) | Cell Lines Tested | Reference |
| Compound 7c (A 1H-pyrrolo[2,3-b]pyridine derivative) | c-Met | 506 | A549, HepG2, MCF-7, PC-3 | [3] |
| PHA-665752 | c-Met | 4 | GTL-16, NCI-H69 | [4] |
| Foretinib (XL880) | c-Met, VEGFR2 | 14 | Multiple | [2][7] |
| Crizotinib (PF-02341066) | c-Met, ALK | 5 | Multiple | [5][6] |
| Cabozantinib (XL184) | c-Met, VEGFR2 | 4 | Multiple | [2][6] |
Experimental Protocol: Molecular Docking of Kinase Inhibitors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The following protocol outlines a general workflow for docking small molecule inhibitors to a protein kinase active site.
1. Preparation of the Protein Structure:
-
Obtain the crystal structure: Download the 3D crystal structure of the target kinase (e.g., c-Met) from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are preferred.
-
Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add hydrogens: Add hydrogen atoms to the protein, which are often not resolved in crystal structures.
-
Assign charges: Assign appropriate partial charges to all atoms of the protein.
2. Preparation of the Ligand:
-
Generate 3D coordinates: Create a 3D structure of the ligand (this compound and comparators).
-
Energy minimization: Minimize the energy of the ligand to obtain a low-energy conformation.
-
Assign charges and define rotatable bonds: Assign partial charges and identify the rotatable bonds in the ligand.
3. Docking Simulation:
-
Define the binding site: Define the active site of the kinase, typically by creating a grid box centered around the position of the co-crystallized ligand.
-
Run the docking algorithm: Use a docking program (e.g., AutoDock, Glide) to explore the conformational space of the ligand within the defined binding site and score the different poses.[9][10]
-
Analyze the results: Analyze the top-scoring poses to identify the most likely binding mode. This includes examining the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein.
4. Post-Docking Analysis:
-
Binding free energy calculation: Use methods like MM/GBSA to estimate the binding free energy for the top-scoring poses to further refine the prediction.[10]
-
Molecular dynamics simulations: Perform molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the molecular docking workflow and the c-Met signaling pathway.
Caption: A workflow diagram illustrating the key steps in a molecular docking study.
Caption: A simplified diagram of the c-Met signaling pathway.
By following the outlined molecular docking protocol and comparing the predicted binding mode of this compound with that of known c-Met inhibitors, researchers can gain valuable insights into its potential mechanism of action and guide further experimental validation.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the efficacy of different 5-Methyl-1H-pyrrolo[2,3-c]pyridine isomers
For researchers and professionals in drug development, the nuanced structural differences between isomers of a parent compound can translate to significant variations in biological activity. This guide provides a comparative analysis of the efficacy of various 5-Methyl-1H-pyrrolo[2,3-c]pyridine isomers, supported by experimental data, to inform future research and development.
The pyrrolopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with different isomers demonstrating a wide array of pharmacological activities.[1][2] These compounds have been extensively studied as kinase inhibitors, anticancer agents, and for their potential in treating inflammatory and neurodegenerative diseases.[1][3][4] This analysis focuses on the comparative efficacy of different isomers related to the this compound core, drawing from a range of in vitro and in vivo studies.
Isomeric Landscape and Therapeutic Potential
The positioning of the nitrogen atom in the pyridine ring of the pyrrolopyridine core gives rise to six distinct isomers, each with a unique electronic distribution and steric profile that dictates its interaction with biological targets.[2] These isomers, often referred to as azaindoles, include 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[2,3-c]pyridine (6-azaindole), 1H-pyrrolo[3,2-c]pyridine (5-azaindole), 1H-pyrrolo[3,2-b]pyridine (4-azaindole), and others.[2][5] Derivatives of these scaffolds have shown promise as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Traf2- and Nck-interacting kinase (TNIK), and Cyclin-dependent kinase 8 (CDK8).[6][7][8]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various derivatives of different pyrrolopyridine isomers against several key biological targets. The data is presented to facilitate a direct comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 4h | FGFR1 | 7 | - | [7][9][10] |
| FGFR2 | 9 | - | [7][9][10] | |
| FGFR3 | 25 | - | [7][9][10] | |
| FGFR4 | 712 | - | [7][9][10] | |
| Compound 22 | CDK8 | 48.6 | - | [8] |
| Analog 34 | c-Met | 1.68 | HT-29, A549, MCF-7, PC-3 | [11] |
| Unnamed Analog | TNIK | <1 | - | [6] |
Table 2: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-c]pyridine and Other Isomer Derivatives
| Isomer | Compound | Target | Activity | Cell Line | Reference |
| 1H-pyrrolo[2,3-c]pyridine | Unspecified Derivatives | LSD1 | Potent and reversible inhibition | SCLC cell line | [12] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin Polymerization | IC50: 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [13] |
| 1H-pyrrolo[3,4-c]pyridine | Compound 9 | Analgesic (Writhing Test) | ED50: 3.25 mg/kg | Mice | [14] |
| Compound 11 | Analgesic (Writhing Test) | ED50: 3.67 mg/kg | Mice | [14] | |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | IC50: 79 nM | - | [15] |
| Her2 | IC50: 40 nM | - | [15] | ||
| VEGFR2 | IC50: 136 nM | - | [15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these pyrrolopyridine isomers are rooted in their ability to modulate specific signaling pathways crucial for cell proliferation, survival, and differentiation.
For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of the FGFR signaling pathway.[7][9][10] Abnormal activation of this pathway is implicated in various cancers. Inhibition of FGFRs can block downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, thereby inhibiting tumor growth and angiogenesis.
Another critical pathway targeted by these compounds is the WNT/β-catenin signaling pathway. A derivative of 1H-pyrrolo[2,3-b]pyridine was identified as a potent type II CDK8 inhibitor, which indirectly inhibits β-catenin activity, leading to the downregulation of this pathway and cell cycle arrest in colorectal cancer.[8]
Experimental Protocols
The following outlines a general workflow for the synthesis and evaluation of novel pyrrolopyridine derivatives, based on methodologies reported in the cited literature.
Key Experimental Methodologies:
-
Synthesis: The synthesis of various pyrrolopyridine derivatives often involves multi-step reactions. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives can be achieved through a key intermediate formed from 2-bromo-5-methylpyridine-1-oxide.[13] Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are also commonly employed for C-C and C-N bond formations on the pyrrolopyrimidine scaffold.
-
Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the compound's potency.
-
Cell-Based Assays: The anti-proliferative activity of the compounds is evaluated against various cancer cell lines. Assays such as the MTT or CellTiter-Glo assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Tubulin Polymerization Assay: For compounds targeting tubulin, their effect on microtubule assembly is assessed. The inhibition of tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm.
-
In Vivo Efficacy Studies: Promising compounds are often evaluated in animal models, such as xenograft models where human tumor cells are implanted in immunocompromised mice. The ability of the compound to inhibit tumor growth is then assessed.[8]
Conclusion
The comparative analysis of different this compound isomers and their derivatives reveals a rich structure-activity relationship landscape. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded highly potent inhibitors of various kinases, including FGFR and CDK8. Other isomers, such as 1H-pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine, have also demonstrated significant potential as anticancer agents by targeting tubulin and other kinases. The choice of the pyrrolopyridine isomer serves as a critical starting point in the design of targeted therapies, with subtle changes in the nitrogen position leading to profound differences in biological activity and target selectivity. This guide provides a foundational overview to aid researchers in the strategic design and development of novel and effective therapeutic agents based on this versatile scaffold.
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 1111638-02-8 | Benchchem [benchchem.com]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Methyl-1H-pyrrolo[2,3-c]pyridine Against Standard-of-Care Drugs in AML and SCLC
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 5-Methyl-1H-pyrrolo[2,3-c]pyridine derivatives, a novel class of Lysine-Specific Demethylase 1 (LSD1) inhibitors, against current standard-of-care drugs for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this emerging compound class.
Introduction to this compound Derivatives
Recent research has identified derivatives of this compound as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. LSD1 is a key epigenetic enzyme that is overexpressed in various cancers, including AML and SCLC, where it plays a critical role in tumorigenesis and the maintenance of a malignant phenotype. By inhibiting LSD1, these compounds can induce differentiation and inhibit the proliferation of cancer cells, making them a promising new therapeutic strategy. One of the most potent compounds in this class, referred to as compound 46 in the literature, has demonstrated single-digit nanomolar efficacy in enzymatic and cell-based assays[1].
Current Standard-of-Care Drugs
A meaningful evaluation of any new therapeutic agent requires benchmarking against the established standard of care for its target indications.
For Acute Myeloid Leukemia (AML) , the standard first-line treatment for eligible patients is typically a combination chemotherapy regimen known as "7+3," which consists of:
-
Cytarabine: A pyrimidine antagonist that inhibits DNA synthesis.
-
An Anthracycline (e.g., Daunorubicin): An agent that intercalates into DNA and disrupts topoisomerase II function.
For specific patient populations, targeted therapies are also employed, such as FLT3 inhibitors (e.g., midostaurin, gilteritinib) for AML with FLT3 mutations, and venetoclax-based regimens, often in combination with hypomethylating agents like azacitidine, for older or unfit patients[2][3][4].
For Small Cell Lung Cancer (SCLC) , the standard first-line treatment for extensive-stage disease is a combination of:
-
Platinum-based chemotherapy (Cisplatin or Carboplatin): These agents form DNA adducts, leading to cell cycle arrest and apoptosis.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.
-
Immunotherapy (Atezolizumab or Durvalumab): Immune checkpoint inhibitors that block the PD-L1 pathway[5][6][7].
For relapsed or refractory SCLC, treatment options include topotecan and, more recently, lurbinectedin[5].
Data Presentation: Preclinical Performance
The following tables summarize the available preclinical data for a potent this compound derivative (compound 46) and standard-of-care drugs in relevant cancer cell lines. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound Derivative (Compound 46) and Standard-of-Care Drugs in AML Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Citation |
| Compound 46 | MV4;11 | Cell Growth Inhibition | 0.6 nM | [1] |
| Compound 46 | MOLM-13 | Cell Growth Inhibition | 31 nM | [1] |
| Cytarabine | THP1, U937 (resistant) | Cell Viability (MTT) | >6 µM | [8] |
| Cytarabine | HL-60, MOLM-13 (sensitive) | Cell Viability (MTT) | <6 µM | [8] |
| Venetoclax + Azacitidine | N/A (Patient-derived) | Overall Response Rate | 88% | [9] |
Table 2: In Vitro Efficacy of this compound Derivative (Compound 46) and Standard-of-Care Drugs in SCLC Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Citation |
| Compound 46 | H1417 | Cell Growth Inhibition | 1.1 nM | [1] |
| Etoposide | 54 SCLC cell lines | Cell Viability | 0.242 µM to 319 µM | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
LSD1 Enzymatic Inhibition Assay (HTRF)
-
Principle: This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate. The product is detected using a europium-labeled antibody and a streptavidin-conjugated fluorophore, generating a FRET signal.
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add 0.45 nM of recombinant human LSD1 enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated monomethyl H3(1-21)K4 peptide substrate and 10 µM flavin adenine dinucleotide (FAD).
-
Incubate for 1 hour at 25°C.
-
Stop the reaction and add the detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate IC50 values from the dose-response curves[7].
-
Cell Viability Assay (MTT)
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight[3].
-
Treat the cells with a range of concentrations of the test compound for 72 hours[3].
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C[11].
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[4][11].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader[11].
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve[3].
-
Cell Viability Assay (CellTiter-Glo®)
-
Principle: This luminescent assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[11].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[5].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].
-
Measure the luminescence using a luminometer[5].
-
Calculate cell viability and IC50 values as described for the MTT assay[5].
-
Mandatory Visualization
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the in vitro efficacy (IC50) of test compounds.
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of Pyrrolopyridine Derivatives and Other Targeted Agents as FGFR Inhibitors
For Immediate Release
This guide provides a comparative analysis of the on-target activity of a novel 1H-pyrrolo[2,3-b]pyridine derivative against established Fibroblast Growth Factor Receptor (FGFR) inhibitors. While in vivo data for the specific compound 5-Methyl-1H-pyrrolo[2,3-c]pyridine is not publicly available, we present a comprehensive evaluation of a structurally related and potent 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h, and compare its potent in vitro profile with the established in vivo efficacy of several FDA-approved and clinical-stage FGFR inhibitors.[1][2]
The aberrant activation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of this novel compound class.
Overview of Compared FGFR Inhibitors
This guide focuses on the following compounds:
-
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h): A novel, potent, and selective small molecule inhibitor of FGFR1, 2, and 3.[1][2]
-
Pemigatinib (INCB054828): An FDA-approved selective inhibitor of FGFR1, 2, and 3.[3][4]
-
Infigratinib: An FDA-approved selective inhibitor of FGFR1, 2, and 3.[5][6]
-
Erdafitinib (JNJ-42756493): An FDA-approved pan-FGFR inhibitor.[7][8][9][10][11]
-
Dovitinib (TKI258): A multi-kinase inhibitor with activity against FGFRs.[12][13][14][15][16][17]
Data Presentation
In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)
In vivo efficacy data for Compound 4h is not publicly available. The following table summarizes its in vitro inhibitory activity against FGFR isoforms.
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| Compound 4h | FGFR1 | 7 | 4T1 breast cancer cell proliferation |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]
Comparative In Vivo Efficacy of Selected FGFR Inhibitors
The following table summarizes the in vivo anti-tumor activity of established FGFR inhibitors in various xenograft models.
| Compound | Dose and Schedule | Xenograft Model | Tumor Type | Efficacy Outcome |
| Pemigatinib | 0.3 mg/kg, once daily | KATO III | Gastric Cancer (FGFR2 amplification) | Significant tumor growth suppression.[18] |
| Infigratinib | 20 mg/kg, once daily | HCC PDX | Hepatocellular Carcinoma (High FGFR expression) | Potent suppression of tumor growth.[6] |
| Erdafitinib | Not specified | Mouse xenograft models | FGFR-driven tumors | Potent in vivo antitumor activity.[7] |
| Dovitinib | 50 mg/kg, once daily | HBCx-2 | Breast Cancer (FGFR1 amplification) | Tumor regression.[12] |
| 70 mg/kg, once daily | LoVo and HT-29 | Colorectal Cancer | Delayed tumor growth.[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors in vivo.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Xenograft Studies.
Experimental Protocols
In Vivo Tumor Xenograft Model
The following is a generalized protocol for assessing the in vivo efficacy of an FGFR inhibitor using a tumor xenograft model, based on common practices in the field.[6][12][13][17][19]
-
Cell Line Selection: Human cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) are selected. Examples include KATO III (gastric carcinoma with FGFR2 amplification) or cell lines derived from patient-derived xenografts (PDX).[18][6][13]
-
Animal Model: Female athymic nude or SCID mice, typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in a solution like Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Pemigatinib) and vehicle control are administered orally once daily. Dosing is based on the body weight of the mice.
-
Efficacy Monitoring: Tumor volume and body weight are measured 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to measure the phosphorylation levels of FGFR and downstream signaling proteins like ERK, to confirm on-target activity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, demonstrates high potency against FGFR1, 2, and 3 in in vitro assays, comparable to or exceeding that of several established FGFR inhibitors.[1][2] While in vivo data for Compound 4h is not yet available, its strong in vitro profile suggests it is a promising candidate for further preclinical development. The comparative in vivo data for Pemigatinib, Infigratinib, Erdafitinib, and Dovitinib highlight the therapeutic potential of targeting the FGFR pathway in tumors with relevant genetic alterations. Further in vivo studies are warranted to confirm the on-target activity and anti-tumor efficacy of Compound 4h.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 10. Clinical and genomic landscape of FGFR3-altered urothelial carcinoma and treatment outcomes with erdafitinib: a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methyl-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methyl-1H-pyrrolo[2,3-c]pyridine.
This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to the following disposal protocol is critical for minimizing risks and complying with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[3] An emergency eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Procedure
The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
The container must be sealable and airtight.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include the approximate concentration and quantity.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][6]
-
Contaminated packaging should be treated and disposed of as unused product.[5]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and eliminate all sources of ignition.[7]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C8H8N2 | [7] |
| Molecular Weight | 132.16 g/mol | [7] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Methyl-1H-pyrrolo[2,3-c]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-1H-pyrrolo[2,3-c]pyridine was located. The following information is compiled from data on the closely related isomer 5-Methyl-1H-pyrrolo[2,3-b]pyridine and general safety principles for similar heterocyclic compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Quantitative Data Summary
The following table summarizes available quantitative data for the related isomer, 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-52-2). This information should be used as an estimate for this compound, but variations are expected.
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Melting Point | 138-139 °C[1] |
| Boiling Point (Predicted) | 365.4 ± 15.0 °C[1] |
| Form | Solid |
| Flash Point | Not applicable |
Hazard Identification and Precautionary Measures
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[2]
Signal Word: Danger[2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
Precautionary Statements: [2]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.
| PPE Category | Specifications |
| Eye and Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary where splashing is a risk. |
| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities or potential for significant exposure, consider a chemical-resistant suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved particulate respirator may be required. |
Experimental Protocols: Safe Handling and Emergency Procedures
Handling and Storage:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[4]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Chemical Disposal: Dispose of this compound through a licensed professional waste disposal service. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Workflow and Logical Relationships
The following diagram illustrates the safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
